Propargyl-PEG24-amine
Description
Properties
Molecular Formula |
C51H101NO24 |
|---|---|
Molecular Weight |
1112.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C51H101NO24/c1-2-4-53-6-8-55-10-12-57-14-16-59-18-20-61-22-24-63-26-28-65-30-32-67-34-36-69-38-40-71-42-44-73-46-48-75-50-51-76-49-47-74-45-43-72-41-39-70-37-35-68-33-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-7-54-5-3-52/h1H,3-52H2 |
InChI Key |
HGSYDCLOMGZXGT-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Propargyl-PEG24-amine |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Propargyl-PEG24-amine for Researchers and Drug Development Professionals
Introduction
Propargyl-PEG24-amine is a high-purity, heterobifunctional linker molecule integral to advanced bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structure features a terminal propargyl group (an alkyne) and a primary amine, separated by a 24-unit polyethylene (B3416737) glycol (PEG) chain. This extended hydrophilic spacer enhances solubility, reduces steric hindrance, and provides flexibility, making it an invaluable tool for researchers in chemistry, biology, and medicine. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Core Properties and Specifications
This compound is a well-defined molecule with consistent physical and chemical properties crucial for reproducible experimental outcomes.
| Property | Value | References |
| Chemical Formula | C51H101NO24 | [1] |
| Molecular Weight | 1112.35 g/mol | [1] |
| CAS Number | 956348-61-1 | |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C, protected from light and moisture |
Key Functional Groups and Their Reactivity
The utility of this compound stems from its two terminal functional groups, which can be addressed in a sequential and orthogonal manner.
-
Primary Amine (-NH2): This group readily reacts with carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. This reaction is a cornerstone of bioconjugation, allowing for the attachment of the linker to proteins, peptides, or other molecules bearing a carboxyl group.
-
Propargyl Group (-C≡CH): The terminal alkyne is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with biological processes. It allows for the covalent ligation of the PEG linker to molecules functionalized with an azide (B81097) group.
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a wide range of applications:
-
PROTAC Synthesis: As a PROTAC linker, it connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG24 chain are critical for facilitating the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies. The hydrophilic PEG chain can improve the pharmacokinetic profile of the resulting ADC.
-
Bioconjugation: It is used to link various biomolecules, such as proteins, peptides, and oligonucleotides, for applications in diagnostics, imaging, and therapeutics.
-
Surface Functionalization: The linker can be used to modify the surface of nanoparticles, quantum dots, and other materials to improve their biocompatibility and enable the attachment of targeting ligands.
Experimental Protocols
The following are detailed protocols for the two primary reactions involving this compound. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid, such as a target protein ligand for PROTAC synthesis.
Reagents and Materials:
-
Carboxylic acid-containing molecule (e.g., a BET inhibitor like JQ1-acid)
-
This compound
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Reaction monitoring tools (e.g., LC-MS or TLC)
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide-linked product.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing molecule (e.g., an E3 ligase ligand).
Reagents and Materials:
-
Propargyl-functionalized molecule (from Protocol 1)
-
Azide-containing molecule (e.g., an azide-functionalized VHL or CRBN ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Solvent: A mixture of tert-butanol (B103910) and water (or other suitable solvent system like DMF/water)
-
Reaction monitoring tools (e.g., LC-MS)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the propargyl-functionalized molecule (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in a mixture of tert-butanol and water (e.g., 3:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a solution of copper(II) sulfate (e.g., 0.1 M in water).
-
If using a ligand, pre-mix the CuSO4 solution with the THPTA solution.
-
Add the sodium ascorbate solution (e.g., 5-10 equivalents) to the reaction mixture containing the alkyne and azide.
-
Add the copper(II) sulfate solution (e.g., 1-5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final triazole-linked PROTAC molecule.
Mandatory Visualizations
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow for the synthesis of a PROTAC molecule using this compound.
Signaling Pathway: BET Protein Degradation by a PROTAC
Caption: Signaling pathway illustrating the degradation of the BET protein BRD4 by a PROTAC.
References
Propargyl-PEG24-amine: A Comprehensive Technical Overview
Propargyl-PEG24-amine is a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker used extensively in biomedical research and drug development. Its structure features a terminal propargyl group (an alkyne) and a primary amine, separated by a 24-unit PEG spacer. This configuration allows for sequential or orthogonal conjugation to different molecules, making it a versatile tool for creating complex bioconjugates, developing antibody-drug conjugates (ADCs), and synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
The long, hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic profile of therapeutic molecules.[2][4]
Core Molecular Data
The fundamental properties of this compound are summarized below. These values are consistent across various suppliers.
| Property | Value | Source |
| Molecular Formula | C₅₁H₁₀₁NO₂₄ | [1][4][5][6] |
| Molecular Weight | 1112.35 g/mol | [5][6] |
| Alternate MW Value | 1112.34 g/mol | [1][2] |
| Purity | >95% | [5] |
| CAS Number | 956348-61-1 | [2][4] |
Experimental Applications and Protocols
This compound's dual functionality is key to its utility. The primary amine group readily reacts with activated esters (like NHS esters), carboxylic acids, or aldehydes, while the terminal alkyne is reserved for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][4][6] This allows for a highly specific and efficient ligation to molecules bearing an azide (B81097) group.
General Experimental Workflow: PROTAC Synthesis
One of the primary applications for this linker is in the synthesis of PROTACs. A PROTAC is a chimeric molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The synthesis involves a two-step conjugation.
Step 1: Amide Coupling (Amine Reaction)
-
Activation: A ligand for the target protein, containing a carboxylic acid, is activated using a coupling agent like HATU or by converting it to an NHS ester.
-
Conjugation: The activated ligand is reacted with the amine group of this compound in an appropriate aprotic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA).
-
Purification: The resulting alkyne-functionalized ligand is purified, typically using reverse-phase HPLC.
Step 2: Click Chemistry (Alkyne Reaction)
-
Preparation: The purified, alkyne-bearing intermediate is dissolved in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Ligation: An azide-containing E3 ligase ligand is added to the solution, followed by a copper (I) catalyst (often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).
-
Reaction: The mixture is stirred, often at room temperature, until the reaction is complete, as monitored by LC-MS.
-
Final Purification: The final PROTAC conjugate is purified via reverse-phase HPLC to yield the high-purity product.
This workflow is conceptually illustrated in the diagram below.
Caption: Conceptual workflow for PROTAC synthesis using this compound.
Signaling Pathway Context: PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule can be introduced to a cellular system. The linker's role is to bridge the target protein and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The PEG24 linker provides the necessary length and flexibility to facilitate the optimal orientation of this complex.
Caption: Mechanism of action for a PROTAC utilizing a PEG24 linker.
References
A Comprehensive Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as molecular bridges to covalently connect two different reactive species.[1] These linkers are characterized by a flexible, hydrophilic PEG chain of varying length, flanked by distinct functional groups at each terminus.[2][] This unique architecture allows for controlled, sequential, and site-specific conjugation of diverse molecules such as proteins, peptides, antibodies, cytotoxic drugs, and imaging agents.[2][4]
The integration of a PEG spacer imparts several advantageous properties to the resulting bioconjugate. These include enhanced hydrophilicity, which can improve the solubility of hydrophobic molecules and reduce aggregation.[5][6] Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life and reducing immunogenicity.[6][7] The ability to precisely control the length of the PEG spacer also allows for optimization of the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[]
This in-depth technical guide provides a comprehensive overview of heterobifunctional PEG linkers, their chemical properties, and their applications in bioconjugation. It includes detailed experimental protocols for common conjugation chemistries, quantitative data to aid in linker selection, and visualizations of key experimental workflows.
Core Concepts and Properties of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are defined by the two different reactive functional groups at their ends, which allows for specific and sequential conjugation reactions.[] A wide array of functional groups are available, enabling a broad range of bioconjugation strategies.[8]
Commonly Used Functional Groups:
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[9]
-
Thiol-Reactive Groups: Maleimide (B117702) groups exhibit high specificity for sulfhydryl groups, found in cysteine residues, forming stable thioether bonds.[1]
-
Bioorthogonal Groups: Azide and alkyne groups are used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[10]
The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated and the desired stability of the resulting linkage.
Cleavable vs. Non-Cleavable Linkers
A critical consideration in the design of bioconjugates, particularly antibody-drug conjugates (ADCs), is the choice between a cleavable and a non-cleavable linker.[11][12]
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload under specific conditions found at the target site, such as changes in pH or the presence of specific enzymes.[7] This allows for controlled drug release within the target cell, which can also lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[13]
-
Non-Cleavable Linkers: These linkers form a stable, permanent bond between the two conjugated molecules.[7] The release of the payload from a non-cleavable linker typically requires the degradation of the entire bioconjugate, for example, within the lysosome of a target cell.[12] Non-cleavable linkers generally exhibit greater plasma stability, which can reduce off-target toxicity.[12][13]
The decision between a cleavable and non-cleavable linker depends on the specific therapeutic strategy, the nature of the target, and the desired mechanism of action.[11]
Quantitative Data for Linker Selection
The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide quantitative data to aid in this process.
Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers
| Linker Type | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| NHS-PEG4-Maleimide | NHS Ester | Maleimide | 525.48 | 25.7 |
| NHS-PEG8-Maleimide | NHS Ester | Maleimide | 701.70 | 39.5 |
| NHS-PEG12-Maleimide | NHS Ester | Maleimide | 877.91 | 53.3 |
| Azide-PEG4-NHS Ester | Azide | NHS Ester | 416.41 | 24.5 |
| Alkyne-PEG4-NHS Ester | Alkyne | NHS Ester | 415.42 | 24.5 |
| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 693.73 | 31.2 |
Note: Molecular weights and spacer arm lengths are representative and can vary between suppliers.
Table 2: Effect of pH on NHS Ester Coupling Reactions
| pH | Relative Reaction Rate (Amidation) | NHS Ester Half-life (in minutes) |
| 7.0 | 1 | ~240-360 |
| 7.5 | 3-5 | ~60 |
| 8.0 | 10-15 | ~20 |
| 8.5 | >20 | <10 |
Data compiled to illustrate the compromise between amine reactivity and NHS ester hydrolysis. For most protein conjugations, a pH range of 7.2-8.5 is optimal.[2][9]
Table 3: Comparative In Vivo Half-Life of PEGylated vs. Non-PEGylated Antibody Fragments
| Molecule | Half-Life (hours) | Fold Increase |
| Specific F(ab')2 | 38.32 | - |
| Fab-PEG-Fab (10 kDa PEG) | 71.41 | ~1.86 |
Data from a study on equine anti-SARS-CoV-2 specific F(ab')2 fragments, demonstrating the significant extension of in vivo half-life upon PEGylation.[14]
Experimental Protocols
The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG linkers.
Protocol 1: Two-Step Protein-Molecule Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug or a peptide).[9]
Materials:
-
Protein-NH2 (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEGn-Maleimide linker
-
Molecule-SH (thiol-containing molecule)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
Step 1: Activation of Protein-NH2 with NHS-PEGn-Maleimide
-
Equilibrate the vial of NHS-PEGn-Maleimide to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the NHS-PEGn-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.[9]
-
Add the dissolved linker to the Protein-NH2 solution at a 10- to 20-fold molar excess.[15] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[9]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.[9]
Step 2: Conjugation of Maleimide-Activated Protein to Molecule-SH
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A slight molar excess of the thiol-containing molecule is often used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1]
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining maleimide groups.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol outlines the conjugation of an azide-containing molecule to an alkyne-containing molecule using a copper(I) catalyst.[16][17]
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for dissolving hydrophobic components (e.g., DMSO or DMF)
-
Purification system (e.g., SEC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO4 in water.[18]
-
Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand (e.g., THPTA) in water.[18]
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.[16][18]
-
Dissolve the azide- and alkyne-containing molecules in a suitable buffer or solvent.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide- and alkyne-containing molecules in the desired molar ratio (often a slight excess of one component is used).
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO4 solution. A typical final concentration is 0.10 mM.[18]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 mM.[18]
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[16]
-
-
Purification:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography to remove the catalyst, unreacted molecules, and byproducts.[16]
-
Characterization of PEGylated Bioconjugates
Thorough characterization of the final bioconjugate is essential to ensure its purity, homogeneity, and desired biological activity.
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): Used to separate the bioconjugate from aggregates, fragments, and unreacted starting materials based on size. It can also be used to estimate the degree of PEGylation.[19][20]
-
Reversed-Phase HPLC (RP-HPLC): Provides separation based on hydrophobicity and can be used to assess the purity of the conjugate and determine the drug-to-antibody ratio (DAR) in ADCs.[19]
-
-
Mass Spectrometry (MS):
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: A powerful technique for determining the accurate average molecular weight of the bioconjugate and the degree of PEGylation.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separation power of HPLC with the analytical capabilities of MS for comprehensive characterization.[19][21]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton (1H) NMR: Can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG-specific signal to that of a protein-specific signal.[22]
-
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for ADC synthesis using an NHS-PEG-Maleimide linker.
Caption: Experimental workflow for CuAAC "Click Chemistry" bioconjugation.
Caption: Comparative mechanisms of action for cleavable vs. non-cleavable linkers in ADCs.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile reagents that have become central to the development of advanced biotherapeutics and diagnostic agents. Their unique ability to connect two different molecules in a controlled manner, combined with the beneficial properties imparted by the PEG spacer, allows for the creation of highly tailored bioconjugates with improved efficacy, stability, and safety profiles. A thorough understanding of the available chemistries, the properties of different linker types, and the appropriate experimental and analytical techniques is crucial for the successful design and implementation of bioconjugation strategies. This guide provides a foundational resource for researchers and developers working in this exciting and rapidly evolving field.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. interchim.fr [interchim.fr]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 17. broadpharm.com [broadpharm.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PEG Spacers in Linker Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. Polyethylene glycol (PEG) spacers have emerged as a cornerstone in linker design, offering a versatile means to modulate the physicochemical and pharmacokinetic properties of these complex molecules. This in-depth technical guide explores the multifaceted role of PEG spacers, providing a comprehensive resource on their impact on drug solubility, stability, pharmacokinetics, and overall therapeutic performance.
Core Principles of PEG Spacers in Bioconjugation
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2] When incorporated as a spacer in linkers, PEG chains impart several beneficial properties to the bioconjugate.
1. Enhanced Solubility and Stability:
A primary challenge in the development of ADCs and PROTACs is the often hydrophobic nature of the cytotoxic payloads or small molecule inhibitors. This hydrophobicity can lead to aggregation, compromising manufacturing, reducing stability, and accelerating clearance from circulation.[3] PEG's hydrophilic nature effectively shields the hydrophobic drug, improving the overall solubility and stability of the conjugate in aqueous environments.[4][5] This is particularly crucial for achieving higher drug-to-antibody ratios (DARs) in ADCs without inducing aggregation.[3][4]
2. Improved Pharmacokinetics (PK):
PEGylation is a well-established strategy to improve the pharmacokinetic profiles of therapeutic molecules.[1][2] The inclusion of a PEG spacer creates a "hydration shell" around the conjugate, increasing its hydrodynamic size.[3] This steric hindrance reduces renal clearance and shields the molecule from enzymatic degradation and uptake by the reticuloendothelial system (RES), leading to:[2][6]
-
Longer Circulation Half-Life: PEGylated conjugates persist in the bloodstream for extended periods.[4]
-
Slower Plasma Clearance: The rate of removal from the plasma is significantly reduced.[3]
-
Increased Overall Exposure (AUC): The prolonged circulation results in a greater area under the plasma concentration-time curve, allowing for more sustained exposure of the target tissue to the therapeutic agent.[3]
3. Reduced Immunogenicity:
By masking potential epitopes on the protein or payload, PEG spacers can diminish the immunogenic potential of the bioconjugate, reducing the likelihood of an undesirable immune response.[3][4]
4. Optimized Drug-to-Antibody Ratio (DAR):
In ADC development, achieving a high DAR is often desirable for maximizing potency. However, conjugating multiple hydrophobic payloads can lead to aggregation and poor PK. Hydrophilic PEG linkers enable the attachment of a higher number of drug molecules while maintaining favorable biophysical properties.[3][4]
Impact of PEG Spacer Length on Therapeutic Performance
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. It influences the balance between improved pharmacokinetics and potential steric hindrance that could affect target binding or payload release.
Quantitative Data on PEG Spacer Length and ADC Pharmacokinetics
The following table summarizes data from a study investigating the impact of PEG spacer length on the pharmacokinetic profile of an ADC with a DAR of 8.
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
Data adapted from a study optimizing a glucuronide-MMAE linker.[3]
As the data indicates, increasing the PEG chain length from 2 to 8 units resulted in a progressive improvement in the ADC's pharmacokinetic profile, with clearance rates slowing and exposure (AUC) increasing.[3] A plateau was reached at a PEG length of 8 units, with longer chains providing minimal additional benefit.[3]
Quantitative Data on PEG Spacer Length and In Vitro Cytotoxicity
While improving pharmacokinetics, PEGylation can sometimes lead to a slight decrease in immediate in vitro cytotoxicity due to steric hindrance, which may mask the payload.
| ADC Construct | Target Cells | IC50 |
| Non-PEGylated Linker ADC | KPL-4 (HER2+) | 0.048 nM |
| Linear Linker ADC (PEG4) | BT-474 (HER2+) | 0.68 nM |
| Branched Linker ADC (PEG8) | BT-474 (HER2+) | 0.074 nM |
Data compiled from various sources.
PEG Spacers in PROTAC Design
In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[7] The length and flexibility of the PEG spacer are critical for achieving the optimal orientation of the target protein and E3 ligase to enable efficient ubiquitination and subsequent degradation.[7]
Furthermore, PEG linkers enhance the often-poor solubility and cell permeability of PROTAC molecules, which are typically large and can be hydrophobic.[8][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
Caption: Mechanism of action of T-DM1 in HER2-positive cancer cells.[1][10]
Caption: General experimental workflow for ADC development and evaluation.[11]
Experimental Protocols
The successful application of PEGylated linkers relies on well-defined and reproducible experimental procedures. Below are detailed methodologies for key conjugation techniques.
Protocol for NHS-Ester PEGylation of a Protein
This protocol describes the conjugation of an amine-reactive PEG linker to a protein, such as an antibody, targeting primary amines on lysine (B10760008) residues and the N-terminus.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Equilibrate Reagents: Allow the vial of PEG-NHS ester to come to room temperature before opening to prevent condensation.[7]
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a desired stock concentration (e.g., 10 mM).[12]
-
Conjugation Reaction: Add the PEG-NHS ester stock solution to the protein solution. A 20-fold molar excess of the PEG reagent over the protein is a common starting point.[12] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[12]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12]
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the PEGylated protein to determine the degree of labeling, purity, and integrity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Protocol for Maleimide-Thiol Conjugation for ADCs
This protocol outlines the conjugation of a maleimide-activated PEG linker to a thiol-containing molecule, such as a reduced antibody.
Materials:
-
Antibody solution in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-activated PEG-drug conjugate
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Purification columns (e.g., SEC or HIC)
Procedure:
-
Antibody Reduction: To the antibody solution, add a 10-100 fold molar excess of TCEP or DTT.[8] Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.[13]
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into the conjugation buffer using a desalting column.
-
Conjugation Reaction: Add the maleimide-activated PEG-drug conjugate to the reduced antibody solution. A 10- to 20-fold molar excess of the maleimide (B117702) reagent over the available thiol groups is a typical starting point.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess maleimide reagent.
-
Purification: Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and other impurities.
-
Characterization: Analyze the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.
Conclusion
PEG spacers are indispensable tools in the design of modern bioconjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, and enable higher drug loading has been instrumental in the advancement of ADCs and PROTACs. The rational design of linkers, with careful consideration of PEG spacer length and architecture, is paramount to optimizing the therapeutic index of these targeted therapies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug developers working to harness the full potential of PEG linker technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 12. confluore.com [confluore.com]
- 13. broadpharm.com [broadpharm.com]
Propargyl-PEG24-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, properties, and applications of Propargyl-PEG24-amine, a versatile heterobifunctional linker for advanced bioconjugation and drug delivery.
This compound is a high-purity, heterobifunctional crosslinker that has emerged as a critical tool in the fields of chemical biology, drug discovery, and materials science.[1] This molecule incorporates two distinct reactive functionalities at either end of a 24-unit polyethylene (B3416737) glycol (PEG) spacer: a terminal propargyl group and a primary amine group.[1] This unique architecture allows for sequential and orthogonal conjugation strategies, making it an invaluable asset for the synthesis of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]
The extended PEG chain imparts excellent water solubility, flexibility, and biocompatibility to the parent molecule and any conjugate derived from it.[1][4] This often translates to improved pharmacokinetic profiles, reduced steric hindrance, and enhanced stability of the final product, which are critical considerations in therapeutic drug development.[1][5]
Core Features and Physicochemical Properties
This compound is characterized by its dual reactivity, high purity, and the significant advantages conferred by its long PEG spacer. The propargyl group enables highly efficient and specific "click chemistry" reactions, while the primary amine allows for conventional amide bond formation with carboxylic acids, NHS esters, and other electrophiles.[1][5]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. These values are representative and may vary slightly between suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C₅₁H₁₀₁NO₂₄ | [1][4][6] |
| Molecular Weight | ~1112.34 g/mol | [1][4][6] |
| CAS Number | 956348-61-1 | [1][4] |
| Purity | ≥95% to >98% | [1][4][6] |
| Appearance | White to off-white solid or viscous oil | N/A |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO) | [4] |
| Storage Conditions | -20°C, protected from light and moisture | [1][4] |
Experimental Protocols and Methodologies
The utility of this compound lies in the selective reactivity of its terminal functional groups. The following sections provide detailed protocols for the two primary conjugation reactions involving this linker.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of this compound readily participates in CuAAC reactions with azide-containing molecules to form a stable triazole linkage. This "click" reaction is known for its high efficiency, specificity, and biocompatibility.[2][7]
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water/DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4 or other non-amine containing buffer)
-
Anhydrous solvents (e.g., DMSO, DMF)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound (pre-conjugated to a molecule via its amine group, if applicable) in the chosen reaction buffer.
-
Dissolve the azide-containing molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound conjugate and the azide-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often recommended to protect biomolecules.[2]
-
Add the copper/ligand complex to the mixture of reactants. The final copper concentration typically ranges from 50-250 µM.[2]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.[2]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[2] Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Upon completion, remove unreacted reagents and byproducts. For biomolecule conjugates, this can be achieved through dialysis, size-exclusion chromatography, or affinity chromatography. For small molecule conjugates, HPLC or flash chromatography may be employed.
-
Protocol 2: Amide Bond Formation via the Amine Group
The primary amine of this compound can be acylated by reacting with carboxylic acids (using coupling agents) or activated esters (like NHS esters) to form a stable amide bond.[4][8]
A. Reaction with NHS Esters:
Materials:
-
This compound
-
NHS ester-containing molecule
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, DCM)
-
Non-amine containing buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching reagent (e.g., Tris or glycine (B1666218) buffer)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation of Reactants:
-
Equilibrate all reagents to room temperature before use to prevent moisture condensation.[8][9]
-
Dissolve the this compound in an appropriate anhydrous solvent or buffer.
-
Dissolve the NHS ester-containing molecule in an anhydrous solvent such as DMSO or DMF immediately before use, as the NHS-ester moiety is susceptible to hydrolysis.[8][9]
-
-
Reaction Setup:
-
Incubation:
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer like Tris or glycine.
-
Purify the resulting conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.
-
B. Reaction with Carboxylic Acids (using EDC/NHS):
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Purification system
Procedure:
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC and NHS to the solution. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester in situ.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to a solution of this compound in the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature.[4]
-
-
Purification:
-
Purify the final conjugate using the appropriate chromatographic technique.
-
Key Applications and Workflows
The dual functionality of this compound allows for its application in multi-step synthetic strategies, most notably in the construction of PROTACs and other complex drug delivery systems.
PROTAC Synthesis Workflow
This compound is an ideal linker for PROTAC synthesis, connecting a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[2][3]
Caption: Workflow for PROTAC synthesis using this compound.
This workflow demonstrates a common strategy where the amine group of the linker is first reacted with a POI ligand, followed by a CuAAC reaction between the propargyl group and an azide-modified E3 ligase ligand.[11] This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization.[12]
General Bioconjugation Strategy
The orthogonal nature of the amine and propargyl groups enables the creation of complex bioconjugates where different molecules can be attached to a central PEG scaffold.
Caption: Dual reactivity of this compound for bioconjugation.
This diagram illustrates how a molecule with a carboxylic acid or NHS ester can be conjugated to the amine terminus, while an azide-modified molecule can be attached to the propargyl terminus, resulting in a bifunctional conjugate. This strategy is employed in various applications, including the development of targeted drug delivery systems and functionalized surfaces.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. This compound, CAS 956348-61-1 | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
A Technical Guide to Propargyl-PEG24-amine: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of Propargyl-PEG24-amine, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker containing 24 ethylene (B1197577) glycol units. It is functionalized with a terminal primary amine (-NH₂) group and a terminal propargyl group (a type of alkyne, -C≡CH). This dual functionality allows for orthogonal or sequential conjugation strategies. The long, hydrophilic PEG24 chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.[1][2] The amine group can readily react with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds, while the propargyl group is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to react with azide-containing molecules.[2]
Solubility Profile
The extensive polyethylene glycol chain gives this compound excellent solubility in a range of common solvents.[2] Quantitative data is available for some solvents, while qualitative solubility is reported for others, including for structurally similar, shorter-chain analogs like Propargyl-PEG3-amine and Propargyl-PEG4-amine.[3][4]
Table 1: Solubility Data for this compound and Related Compounds
| Solvent | Concentration | Compound | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (89.90 mM)[5][6] | This compound | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[5][6] |
| Water | Soluble[3][4] | Propargyl-PEG3/4-amine | General PEG amines are highly soluble in water and aqueous buffers.[1] |
| Dichloromethane (DCM) | Soluble[3][4] | Propargyl-PEG3/4-amine | General PEG amines are soluble in chlorinated solvents.[1] |
| Dimethylformamide (DMF) | Soluble[3][4] | Propargyl-PEG3/4-amine | General PEG amines are soluble in DMF.[1] |
| Ethanol | >10 mg/mL[7] | mPEG-amine | Data for a range of monofunctional PEG amines.[7] |
| Chloroform | >10 mg/mL[7] | mPEG-amine | Data for a range of monofunctional PEG amines.[7] |
Stability Profile
The stability of this compound is critical for its storage and use in multi-step conjugation reactions. Stability is influenced by storage temperature, exposure to light, oxygen, and the pH of the solution.
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Expected Stability | Notes |
| Solid Form Storage | Store at -20°C in a dry, light-protected, tightly sealed container.[1][2] | Up to 24 months. | Purging with an inert gas like nitrogen or argon is recommended for long-term storage.[5] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C.[5][6] | -20°C: up to 1 month.[5][6] -80°C: up to 6 months.[5] | Use of anhydrous solvents is recommended to preserve the reactivity of the functional groups.[1] Avoid repeated freeze-thaw cycles.[1] |
| pH Considerations | Use in appropriate buffer systems for reactions. | The primary amine is basic and will be protonated at acidic pH. PEG chains can undergo accelerated degradation at very low or high pH, especially when exposed to oxygen.[8][9] | The pH of unbuffered aqueous PEG solutions can decrease over time due to oxidation.[10][11] |
| General Handling | Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial. | N/A | PEGs are hygroscopic and will absorb moisture from the air. |
Aging of PEG solutions, accelerated by warmth, light, and oxygen, can be monitored by a decrease in pH and an increase in conductivity.[10][11] For optimal consistency, it is recommended to use freshly prepared solutions for conjugation reactions.
Experimental Methodologies
Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are generalized procedures for the determination of solubility and stability.
This protocol outlines a method for determining the solubility of this compound in a given solvent.
-
Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a small, clear vial.
-
Solvent Addition: Add a small, precise volume of the test solvent (e.g., 10 µL for a target of 100 mg/mL) to the vial.
-
Dissolution: Vortex or agitate the mixture at room temperature for a set period (e.g., 10-15 minutes). If the solid does not dissolve, gentle warming or sonication can be applied, as recommended for DMSO.[5]
-
Observation: Visually inspect the solution against a dark background for any undissolved particles. A clear solution indicates complete dissolution at that concentration.
-
Incremental Addition: If the compound dissolves, continue adding the solvent in small, precise increments, vortexing and observing after each addition until the saturation point is reached (i.e., a persistent suspension or precipitate is observed).
-
Quantification: The solubility is calculated as the total mass of the compound divided by the total volume of solvent added to achieve a clear solution.
This protocol provides a framework for assessing the stability of this compound in an aqueous buffered solution over time.
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Storage Conditions: Aliquot the solution into multiple vials and store them under various conditions (e.g., 4°C, 25°C, protected from light vs. exposed to light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analytical Methods: At each time point, analyze an aliquot for degradation.
-
HPLC Analysis: Use a reverse-phase HPLC method to monitor the appearance of degradation products and the decrease in the area of the main peak.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum to detect changes in the chemical structure, such as the loss of the propargyl or amine functional groups.
-
pH and Conductivity: For aqueous solutions, measure the pH and conductivity. A significant decrease in pH or increase in conductivity can indicate PEG chain degradation.[10][11]
-
-
Data Analysis: Plot the percentage of intact this compound remaining versus time for each storage condition to determine its shelf-life under those conditions.
Visualizations of Workflows and Reactivity
The following diagrams, created using the DOT language, illustrate key workflows and the chemical utility of this compound.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. This compound, 956348-61-1 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 7. nanocs.net [nanocs.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. hamptonresearch.com [hamptonresearch.com]
The Versatile Role of Terminal Alkyne and Amine Groups in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ethylene glycol) (PEG) linkers are integral components in the design of advanced bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and diagnostic agents. The strategic incorporation of terminal functional groups, such as alkynes and amines, dictates the conjugation strategy and significantly influences the physicochemical and biological properties of the final product. This technical guide provides a comprehensive overview of the applications of terminal alkyne and amine groups in PEG linkers, with a focus on their roles in bioconjugation, drug delivery, and diagnostics. We present a comparative analysis of their respective conjugation chemistries, supported by quantitative data on their impact on pharmacokinetics and bioconjugate stability. Detailed experimental protocols for key conjugation reactions are also provided, alongside visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of their practical implementation.
Introduction to Functionalized PEG Linkers
Poly(ethylene glycol) is a hydrophilic, biocompatible, and non-immunogenic polymer that has been widely adopted in the pharmaceutical and biotechnology industries to improve the properties of therapeutic molecules.[1][2][3] When used as linkers, PEG chains can enhance the solubility and stability of hydrophobic drugs, prolong the circulation half-life of biologics by increasing their hydrodynamic volume and reducing renal clearance, and shield epitopes to minimize immunogenicity.[3][4][5]
The versatility of PEG linkers is greatly expanded by the introduction of specific terminal functional groups that allow for covalent attachment to biomolecules. Among the most widely used are terminal alkynes and primary amines, which offer distinct and highly efficient conjugation strategies.
-
Terminal Alkyne Groups: These are primarily utilized in "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and proceed under mild, aqueous conditions.[5] The most common click reactions for bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7]
-
Terminal Amine Groups: Primary amines are versatile functional handles that are most commonly reacted with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[4][5] This chemistry is widely employed for labeling proteins, as the side chains of lysine (B10760008) residues and the N-terminus of polypeptides present readily available primary amines.[4]
This guide will delve into the specific applications, advantages, and practical considerations of using terminal alkyne and amine-functionalized PEG linkers in the development of next-generation bioconjugates.
Core Applications and Chemistries
The choice between a terminal alkyne or a terminal amine on a PEG linker is dictated by the desired conjugation strategy, the available functional groups on the target molecule, and the required stability of the resulting linkage.
Terminal Alkyne PEG Linkers and Click Chemistry
Terminal alkyne-functionalized PEG linkers are the cornerstone of click chemistry-mediated bioconjugation. This approach offers exceptional specificity, as the alkyne and its azide (B81097) reaction partner are bioorthogonal, meaning they do not react with other functional groups found in biological systems.[6]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of cytotoxic payloads to antibodies, leading to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[8][9] This is often achieved by introducing an azide group into the antibody via genetic engineering or enzymatic modification.
-
Protein and Peptide PEGylation: Site-specific PEGylation using click chemistry can preserve the biological activity of proteins and peptides by directing the attachment of the PEG chain away from the active site.[5]
-
Surface Modification and Immobilization: Biomolecules can be immobilized onto surfaces for applications in diagnostics and biomaterials by functionalizing the surface with one click chemistry partner and the biomolecule with the other.[10]
-
Biomolecule Labeling and Imaging: Fluorophores and other imaging agents can be conjugated to biomolecules for in vitro and in vivo tracking.[10]
Reaction Chemistries:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][11] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[11] While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[12]
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with an azide.[10] This "copper-free" click chemistry is ideal for applications in living systems.[10]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Terminal Amine PEG Linkers and Amide Bond Formation
PEG linkers with a terminal primary amine are highly versatile and are most commonly used in reactions with activated esters, particularly NHS esters, to form stable amide bonds.[4]
Key Applications:
-
Protein and Antibody Labeling: The abundance of lysine residues on the surface of most proteins and antibodies makes them readily accessible for conjugation with PEG-NHS esters.[4] This is a widely used method for random PEGylation.
-
Crosslinking: Bifunctional PEG linkers with two amine-reactive groups can be used to crosslink proteins or other molecules.[5]
-
Surface Modification: Amine-terminated PEG can be used to modify surfaces that have been functionalized with NHS esters.[5]
Reaction Chemistry:
NHS Ester-Amine Coupling: The NHS ester reacts with a primary amine in a nucleophilic acyl substitution reaction to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[4] The reaction is typically carried out in a buffer at a pH between 7 and 9.[4]
Caption: NHS Ester-Amine Coupling Reaction.
Quantitative Data on Performance
The choice of linker and conjugation chemistry can have a profound impact on the in vivo performance of a bioconjugate. The following tables summarize quantitative data from various studies.
Table 1: Impact of PEG Linker on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [2] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | [2] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | [2] |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart | [2] |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life | [2] |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation | [2] |
Table 2: Comparison of Linker Stability
| Linkage Type | Formation Chemistry | In Vivo Stability | Key Characteristics | Reference |
| Triazole | CuAAC or SPAAC | Highly Stable | Resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions. Can serve as a bioisostere for amide bonds. | [10][13][14] |
| Amide | NHS Ester-Amine Coupling | Stable | Generally stable, but can be susceptible to enzymatic cleavage by proteases, which can be a desired feature for cleavable linkers in ADCs. | [14] |
| Val-Cit Dipeptide | Various | Cleavable | Designed to be cleaved by lysosomal proteases (e.g., cathepsin B) for intracellular drug release. Apparent linker half-life of approximately 230 hours in cynomolgus monkeys. | [1] |
| Hydrazone | Hydrazide-Carbonyl | Acid-Labile | Designed to be cleaved in the acidic environment of endosomes and lysosomes. |
Experimental Protocols
The following are generalized protocols for the key conjugation reactions discussed in this guide. It is recommended to optimize the reaction conditions for each specific application.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-modified protein with an alkyne-functionalized PEG linker.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG linker
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-PEG linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO) if necessary, and then dilute with the reaction buffer.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of copper to ligand is often used.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution and the alkyne-PEG linker solution. A 2-fold molar excess of the alkyne-PEG linker over the azide groups on the protein is a good starting point.
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture. The final concentration of CuSO₄ is typically between 0.05 and 0.25 mM.
-
Add the aminoguanidine solution to a final concentration of 5 mM. This helps to prevent protein damage from reactive oxygen species.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or another suitable method.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for conjugating an azide-modified protein with a cyclooctyne-functionalized PEG linker (e.g., DBCO-PEG).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG linker
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-PEG linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO) if necessary, and then dilute with the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution and the DBCO-PEG linker solution. A 3- to 10-fold molar excess of the DBCO-PEG linker is a common starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents using size-exclusion chromatography or another suitable method.
-
Protocol for NHS Ester-Amine Coupling
This protocol describes a general procedure for labeling a protein with a PEG-NHS ester.
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Water-miscible organic solvent (e.g., anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow the PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in the organic solvent to create a stock solution (e.g., 10 mg/mL). Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.
-
-
Reaction Setup:
-
To the protein solution, add the PEG-NHS ester stock solution. A 5- to 20-fold molar excess of the PEG-NHS ester over the protein is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes, or on ice for 2 hours.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG-NHS ester and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Logical Relationships and Workflows
The selection and implementation of a PEGylation strategy involve a series of logical steps, from choosing the appropriate chemistry to synthesizing and purifying the final conjugate.
Caption: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Conclusion
Terminal alkyne and amine groups are powerful tools in the design and synthesis of advanced bioconjugates using PEG linkers. Terminal alkynes, through the highly specific and efficient reactions of click chemistry, enable the creation of well-defined, homogeneous conjugates with stable triazole linkages. This approach is particularly advantageous for applications requiring site-specific modification and high stability. Terminal amines, primarily through their reaction with NHS esters, offer a robust and widely applicable method for conjugating PEG linkers to proteins and other amine-containing molecules, forming stable amide bonds.
The choice between these two functional groups depends on the specific requirements of the application, including the nature of the biomolecule, the desired degree of control over the conjugation site, and the required stability of the final product. By understanding the chemistries, performance characteristics, and experimental protocols associated with each, researchers can make informed decisions to optimize the design and efficacy of their bioconjugates for therapeutic and diagnostic applications.
References
- 1. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. adcreview.com [adcreview.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Propargyl-PEG24-amine for Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Propargyl-PEG24-amine is a high-purity, heterobifunctional linker designed for advanced bioconjugation and drug development applications.[1] It consists of three key components: a terminal propargyl (alkyne) group, a primary amine (-NH2) group, and a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[2][3] This structure enables a versatile two-step labeling strategy. The primary amine allows for covalent attachment to proteins, typically at carboxyl groups, while the propargyl group provides a reactive handle for highly efficient and specific "click chemistry" ligation with azide-containing molecules.[1] The long, hydrophilic PEG24 spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[1][2]
Key applications include the site-specific labeling of proteins with fluorescent dyes or biotin (B1667282) for detection, the development of antibody-drug conjugates (ADCs), and the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][4][5]
Product Specifications and Properties
Quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 1112.34 g/mol | [4] |
| Purity | ≥95% | - |
| CAS Number | 956348-61-1 | [2] |
| Chemical Formula | C₅₁H₁₀₁NO₂₄ | - |
| PEG Units | 24 | [2] |
| Reactive Group 1 | Primary Amine (-NH₂) | [1][3] |
| Reactive Group 2 | Propargyl (Terminal Alkyne) | [1][3] |
| Storage | Store at –20°C, protect from light and moisture. | [4] |
Application 1: Two-Step Protein Labeling Workflow
This application involves two main stages:
-
Protein Modification: Covalently attaching the this compound linker to the target protein via its primary amine group. This is typically achieved by activating the protein's surface carboxyl groups (from aspartic or glutamic acid residues) with EDC and Sulfo-NHS.[6][7]
-
Click Chemistry Ligation: Reacting the newly installed alkyne handle on the protein with an azide-functionalized reporter molecule (e.g., fluorescent dye, biotin) via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8][9]
Protocol 1: Protein Modification via EDC/Sulfo-NHS Chemistry
This protocol describes the activation of protein carboxyl groups and subsequent conjugation with the amine group of the linker.
Materials:
-
Target protein (in a buffer free of amines and carboxylates, e.g., MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine
-
Desalting column (for purification)
Procedure:
-
Protein Preparation: Dissolve the target protein in ice-cold Activation Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Also, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Carboxyl Activation: Add EDC and Sulfo-NHS to the protein solution. A 10- to 50-fold molar excess of EDC and Sulfo-NHS over the protein is recommended as a starting point.[11] Incubate for 15-30 minutes at room temperature with gentle mixing.[6]
-
Purification (Optional but Recommended): To remove excess EDC and byproducts, immediately pass the activated protein solution through a desalting column equilibrated with Activation Buffer. This step prevents the EDC from reacting with the this compound.
-
Conjugation: Add this compound to the activated (and purified) protein solution. A 20- to 100-fold molar excess of the linker over the protein is recommended.
-
Reaction: Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Final Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Verification: Confirm the modification using techniques such as MALDI-TOF mass spectrometry (expecting a mass shift corresponding to the linker) or by proceeding to the CuAAC reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to attach an azide-reporter to the alkyne-modified protein.[8][12]
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-functionalized reporter (e.g., Azide-Fluorophore, Biotin-Azide)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[12]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)[12]
-
Copper ligand (e.g., THPTA or BTTAA) stock solution (optional but recommended to protect the protein)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (at a final concentration of 1-10 µM) and the azide-reporter (use a 5- to 10-fold molar excess over the protein).
-
Add Copper and Ligand: If using a ligand, pre-mix the CuSO₄ solution with the ligand solution before adding to the protein mixture. A final copper concentration of 100-250 µM is typical.[12]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to a final concentration of 1-5 mM.[12] The ascorbate reduces Cu(II) to the catalytic Cu(I) state.[13]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light (especially if using a fluorescent reporter).
-
Purification: Remove the catalyst and excess reporter molecule using a desalting column, dialysis, or spin filtration.
-
Analysis: Analyze the labeling efficiency. For fluorescently labeled proteins, this can be quantified by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max).[14]
| Parameter | Protocol 1 (Modification) | Protocol 2 (Click Chemistry) |
| Protein Concentration | 1-5 mg/mL | 1-20 µM |
| Reagent Molar Excess | EDC/Sulfo-NHS: 10-50xLinker: 20-100x | Azide-Reporter: 5-10x |
| Catalyst Conc. | N/A | CuSO₄: 100-250 µMNa-Ascorbate: 1-5 mM |
| Reaction pH | Activation: 6.0Conjugation: 6.0-7.5 | 7.0 - 8.0 |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Reaction Time | Activation: 15-30 minConjugation: 2-16 hours | 1-4 hours |
Application 2: Use in PROTAC® Development
This compound serves as a versatile PEG-based linker for synthesizing PROTACs.[4][5] A PROTAC is a heterobifunctional molecule that recruits a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[15][16][17] The linker's role is critical, as its length and composition dictate the formation of a stable ternary complex between the POI and the E3 ligase.[18]
In PROTAC synthesis, the this compound linker can be conjugated to a POI-binding ligand and an E3-ligase-binding ligand in a stepwise manner using its two orthogonal reactive handles (amine and alkyne). For instance, the amine group can be coupled to one ligand via an amide bond, followed by a click reaction between the alkyne group and an azide-modified second ligand.
References
- 1. This compound, CAS 956348-61-1 | AxisPharm [axispharm.com]
- 2. This compound, 956348-61-1 | BroadPharm [broadpharm.com]
- 3. This compound|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 15. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes: Synthesis and Application of PROTACs Utilizing a Propargyl-PEG24-amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[3] Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility and cell permeability, which can be challenging for these large molecules.[4][5]
This document provides detailed protocols and application notes for the synthesis of PROTACs using a specific bifunctional linker, Propargyl-PEG24-amine . This linker offers a terminal amine for standard amide bond formation and a terminal propargyl (alkyne) group for highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[6][7] This modular approach allows for the convergent and efficient synthesis of diverse PROTAC libraries.[8]
Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein degradation pathway. The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ligase, forming a ternary complex.[8] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to poly-ubiquitination. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Synthetic Strategy Overview
The synthesis of a PROTAC using the this compound linker is a modular, two-step process. This strategy allows for flexibility in the choice of warhead (POI-binding ligand) and E3 ligase ligand.
-
Amide Bond Formation: The amine group of the this compound linker is coupled with a carboxylic acid-functionalized ligand (either the warhead or the E3 ligase ligand).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group of the resulting intermediate is then "clicked" with an azide-functionalized version of the second ligand, forming a stable triazole ring to yield the final PROTAC.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Amide Coupling of Ligand 1 to this compound
This protocol describes the coupling of a ligand containing a carboxylic acid to the amine terminus of the linker.
Reagents and Materials:
-
Ligand 1 with a carboxylic acid functional group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard reaction glassware
Procedure:
-
Under an inert atmosphere, dissolve Ligand 1-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl aqueous solution (3x), saturated NaHCO3 aqueous solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a suitable gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the alkyne-functionalized intermediate.
Protocol 2: CuAAC 'Click' Reaction to Form the Final PROTAC
This protocol details the final coupling of the alkyne-functionalized intermediate with an azide-functionalized second ligand.
Reagents and Materials:
-
Alkyne-functionalized intermediate from Protocol 1 (1.0 eq)
-
Azide-modified Ligand 2 (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.5 eq)
-
Solvent mixture: tert-Butanol (t-BuOH) and Water (1:1 or 3:1)
-
Standard reaction glassware
Procedure:
-
Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in the t-BuOH/water solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in a minimal amount of water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4·5H2O solution. The solution may turn pale yellow/green.
-
Stir the reaction vigorously at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by preparative reverse-phase HPLC to obtain the high-purity product.
Characterization and Data Presentation
The synthesized intermediate and final PROTAC must be thoroughly characterized to confirm identity and purity.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final compound.
-
Typical Conditions: C18 column, with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA or formic acid). Purity should ideally be >95%.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To monitor reaction progress and confirm the molecular weight of the intermediate and final products.
-
Analysis: The observed mass [M+H]+ should correspond to the calculated exact mass of the compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the final PROTAC.
-
Analysis: ¹H and ¹³C NMR spectra should be acquired. Key signals to confirm include the disappearance of the terminal alkyne proton and the appearance of the new triazole proton (typically ~7.5-8.5 ppm in ¹H NMR), along with the characteristic peaks from both ligands and the PEG linker.
| Parameter | Synthesis Step 1 (Amide Coupling) | Synthesis Step 2 (CuAAC) | Final PROTAC |
| Typical Yield | 60-85% | 70-95% | - |
| Purity (pre-purification) | Variable | Often >80% | - |
| Final Purity (post-HPLC) | - | - | >95% |
| Primary Analysis | LC-MS, ¹H NMR | LC-MS | HPLC, HRMS, ¹H/¹³C NMR |
Table 1: Representative Quantitative Data for PROTAC Synthesis.
Application: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A PROTAC can be designed to target and degrade key kinases in this pathway, such as PI3K or mTOR, offering a powerful therapeutic strategy.
Caption: PROTAC targeting of the PI3K signaling pathway.
Biological Evaluation: Western Blot Protocol
To confirm the biological activity of the synthesized PROTAC, a Western blot is performed to measure the degradation of the target protein in a cellular context.
Procedure:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line overexpressing the POI) and allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to normalize protein levels.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
| PROTAC Concentration | Target Protein Level (% of Control) | Dmax (%) | DC50 (nM) |
| Vehicle (DMSO) | 100% | \multirow{6}{}{~95%} | \multirow{6}{}{~25} |
| 1 nM | 85% | ||
| 10 nM | 60% | ||
| 50 nM | 20% | ||
| 100 nM | 8% | ||
| 1 µM | 5% |
Table 2: Representative Western Blot Quantification Data. Dmax: Maximum degradation. DC50: Half-maximal degradation concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Surface Functionalization of Nanoparticles with Propargyl-PEG24-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical process in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or "PEGylation," is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation enhances nanoparticle stability in biological fluids, reduces non-specific protein adsorption (the "fouling" effect), and prolongs circulation half-life by evading uptake by the reticuloendothelial system (RES).[1]
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using Propargyl-PEG24-amine. This heterobifunctional linker features a primary amine for initial conjugation to the nanoparticle surface and a terminal propargyl group (an alkyne). The propargyl group serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes with high efficiency and specificity.[2][3] This two-step approach offers a modular and highly controllable method for creating multifunctional nanoparticle systems.
The primary amine of this compound can be conjugated to nanoparticles with surface carboxyl groups through a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS). Alternatively, it can react with other surface functionalities like NHS esters. The terminal alkyne is then available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to conjugate azide-modified molecules of interest.[4]
Applications
Nanoparticles functionalized with this compound are primed for a multitude of advanced applications:
-
Targeted Drug Delivery: The propargyl group can be "clicked" with an azide-modified targeting ligand (e.g., peptides, antibodies, aptamers) to direct the nanoparticle to specific cell types or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[5][6]
-
Molecular Imaging: Conjugation of azide-functionalized imaging agents (e.g., fluorescent dyes, MRI contrast agents) allows for the development of targeted probes for disease diagnosis and monitoring.[7]
-
Multifunctional Theranostics: The modular nature of this functionalization approach enables the creation of "theranostic" platforms that combine therapeutic and diagnostic capabilities on a single nanoparticle.
-
Biosensing: Immobilization of biorecognition elements via click chemistry can be used to develop sensitive and specific biosensors.
Experimental Protocols
This section provides detailed protocols for the two-stage functionalization of carboxylated nanoparticles. The first protocol details the initial conjugation of this compound to the nanoparticle surface. The second protocol describes the subsequent "click" chemistry reaction to attach an azide-modified molecule.
Protocol 1: Amide Coupling of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polymeric, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (with appropriate molecular weight cutoff for nanoparticle purification)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 5-10 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold Activation Buffer immediately before use.
-
To the nanoparticle suspension, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively. Note: The optimal molar ratio of EDC/NHS to surface carboxyl groups should be determined empirically, but a 10-50 fold molar excess is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups by forming an NHS ester intermediate.
-
-
Purification of Activated Nanoparticles:
-
Remove excess EDC and NHS by centrifuging the nanoparticle suspension and resuspending the pellet in Coupling Buffer. A centrifugal filter unit is recommended for efficient washing.
-
Repeat the washing step twice to ensure complete removal of the activation reagents.
-
-
Conjugation of this compound:
-
Prepare a stock solution of this compound in DMF or DMSO.
-
Add the this compound solution to the activated nanoparticle suspension. A 20-100 fold molar excess of the PEG linker relative to the nanoparticles is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50-100 mM and incubating for 30 minutes.
-
Purify the this compound functionalized nanoparticles from excess reagents by repeated centrifugation or dialysis.
-
Resuspend the final nanoparticle conjugate in a suitable storage buffer (e.g., PBS) and store at 4°C.
-
Caption: Workflow for the amide coupling of this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Nanoparticles
This protocol describes the "clicking" of an azide-modified molecule (e.g., a targeting peptide) onto the surface of the propargyl-functionalized nanoparticles prepared in Protocol 1.
Materials:
-
Propargyl-PEG-functionalized nanoparticles (from Protocol 1)
-
Azide-modified molecule of interest (e.g., Azido-Peptide-Ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)
-
Reaction Buffer: PBS, pH 7.4
-
Deionized (DI) water
-
Centrifugal filter units or dialysis cassettes for purification
Procedure:
-
Prepare Reagent Stock Solutions:
-
Resuspend the Propargyl-PEG-nanoparticles in Reaction Buffer to a known concentration.
-
Dissolve the azide-modified molecule in DI water or a compatible buffer.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (e.g., 20 mM in DI water)
-
Sodium ascorbate (e.g., 300 mM in DI water)
-
THPTA ligand (e.g., 100 mM in DI water)
-
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Propargyl-PEG-nanoparticle suspension.
-
Azide-modified molecule (use a 5-20 fold molar excess relative to the estimated number of alkyne groups on the nanoparticles).
-
THPTA ligand solution (if used, add to a final concentration of ~1 mM).
-
Copper(II) sulfate solution (add to a final concentration of ~0.2 mM).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of ~3 mM. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Vortex the tube briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle mixing. Reaction times may need optimization depending on the specific reactants.
-
-
Purification:
-
Purify the final "clicked" nanoparticle conjugate from the catalyst and excess reagents using centrifugal filters or dialysis.
-
Wash the nanoparticles extensively with PBS containing 10 mM EDTA to chelate and remove any residual copper, followed by washes with PBS alone.
-
Resuspend the final targeted nanoparticle conjugate in a suitable storage buffer and store at 4°C.
-
Caption: Workflow for the CuAAC "click" conjugation reaction.
Characterization and Data Presentation
Thorough characterization at each stage of functionalization is essential to ensure success and reproducibility. The following tables summarize key characterization techniques and representative quantitative data.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Unmodified Nanoparticle (Carboxylated) | Propargyl-PEG Functionalized NP | Ligand-Conjugated NP (Post-Click) | Method |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | 120 ± 8 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 | < 0.20 | DLS |
| Zeta Potential (mV) | -35 ± 4 | -15 ± 3 | -12 ± 3 | DLS |
| Morphology | Spherical | Spherical | Spherical | TEM/SEM |
| Surface Alkyne Groups | N/A | Present | Consumed | FTIR / Raman Spectroscopy |
| Surface Ligand Presence | N/A | N/A | Confirmed | XPS / Fluorescence Assay |
Note: The data presented are representative values and will vary depending on the nanoparticle core material, size, and the specific PEG linker and ligand used.[8]
Table 2: Quantification of Surface Functionalization
| Parameter | Value | Method |
| Number of Reactive Groups per Nanoparticle (Propargyl) | ~60-100 | Fluorescence-based assays, Quantitative NMR (qNMR) |
| Number of Ligands per Nanoparticle (Post-Click) | ~30-50 | Fluorescence quantification, UV-Vis Spectroscopy |
| PEG Grafting Density (chains/nm²) | 0.1 - 0.5 | Thermogravimetric Analysis (TGA), qNMR |
| Conjugation Efficiency (Click Reaction) | > 80% | HPLC analysis of unreacted ligand, Fluorescence |
Note: Quantification is crucial for understanding ligand density, which directly impacts targeting efficiency.[6][7]
Example Application: Targeting p32-Expressing Tumor Cells
A relevant application of this technology is the targeting of cancer cells. For instance, the LyP-1 peptide is known to bind to the p32 receptor, which is overexpressed on the surface of various tumor cells.[5] By synthesizing an azide-modified LyP-1 peptide, it can be "clicked" onto propargyl-functionalized nanoparticles. These targeted nanoparticles can then selectively bind to and be internalized by p32-expressing cancer cells, delivering a therapeutic or imaging payload directly to the tumor site.
Caption: Signaling pathway for targeted nanoparticle delivery.
Conclusion
The use of this compound provides a robust and versatile platform for the advanced functionalization of nanoparticles. The two-step process involving initial amide coupling followed by a highly efficient click chemistry reaction allows for precise control over the nanoparticle's surface chemistry. This modularity is invaluable for researchers in drug development and nanomedicine, enabling the rational design of sophisticated, multifunctional nanoparticles for targeted therapies and advanced diagnostics. Rigorous characterization at each step is paramount to ensure the synthesis of well-defined and reproducible nanoconjugates.
References
- 1. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. irjweb.com [irjweb.com]
- 4. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Propargyl-PEG24-amine in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG24-amine is a high-purity, heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. Its unique structure, featuring a terminal propargyl group (alkyne) and a primary amine, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in the precise construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The primary amine allows for straightforward conjugation to carboxylic acids or activated esters on proteins, peptides, or drug molecules. The propargyl group enables highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with azide-modified molecules.[1][2][3] The hydrophilic PEG24 spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve its pharmacokinetic properties by prolonging circulation time.[4][5][6]
These application notes provide an overview of the utility of long-chain Propargyl-PEG-amine linkers in targeted drug delivery, with detailed protocols based on the successful construction of a site-specific, HER2-targeted affibody-drug conjugate.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Serves as a linker to connect a cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[][8]
-
PROTACs: Used to link a target protein-binding ligand to an E3 ligase-recruiting ligand for targeted protein degradation.[9]
-
Peptide and Oligonucleotide Conjugation: Facilitates the modification of peptides and oligonucleotides to improve their therapeutic properties.
-
Surface Modification: Enables the functionalization of nanoparticles and other surfaces for targeted delivery and imaging applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~1112.4 g/mol | [10] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | [10] |
| Purity | Typically >95% |
Experimental Protocols
The following protocols are adapted from a study by Li et al. (2021), which describes the synthesis and evaluation of a human epidermal growth factor receptor 2 (HER2)-targeted affibody-drug conjugate using a long-chain PEG linker.[6][11][12] While the original study used maleimide-PEG-NHS chemistry for a site-specific cysteine residue, the principles of payload conjugation via the amine and subsequent characterization are highly relevant for a this compound based system where the amine would be used for initial payload attachment.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group to the amine terminus of this compound.
Materials:
-
This compound
-
Cytotoxic drug with a carboxylic acid group (e.g., a derivative of MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Dissolve the cytotoxic drug and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid group of the drug.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the Propargyl-PEG24-Drug conjugate by flash column chromatography.
-
Alternatively, for water-soluble conjugates, dialyze the reaction mixture against deionized water using 1 kDa MWCO dialysis tubing for 48 hours.
-
Lyophilize the dialyzed solution to obtain the purified product.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Protocol 2: Site-Specific Antibody-Drug Conjugation via Click Chemistry
This protocol outlines the conjugation of the alkyne-functionalized drug-linker to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (e.g., anti-HER2 antibody)
-
Propargyl-PEG24-Drug conjugate (from Protocol 1)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
-
SDS-PAGE apparatus
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Dissolve the azide-modified antibody in PBS to a final concentration of 5-10 mg/mL.
-
In a separate tube, prepare the click chemistry catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the Propargyl-PEG24-Drug conjugate (5-10 molar excess over the antibody) to the antibody solution.
-
Add the CuSO4/THPTA catalyst solution to the antibody-drug mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration ~1 mM).
-
Gently mix the reaction and incubate at room temperature for 2-4 hours.
-
Purify the resulting ADC using a PD-10 desalting column to remove excess drug-linker and catalyst.
-
Analyze the purified ADC by SDS-PAGE to confirm conjugation.
-
Determine the drug-to-antibody ratio (DAR) by HIC.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol details the evaluation of the ADC's potency against cancer cell lines.
Materials:
-
HER2-positive cancer cell line (e.g., NCI-N87, BT-474)
-
HER2-negative cancer cell line (e.g., PC-3)
-
Complete cell culture medium
-
ADC constructs and free drug
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well microplates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC and the free cytotoxic drug in complete culture medium.
-
Remove the old medium from the cells and add the drug-containing medium.
-
Incubate the plates for 72 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol describes the evaluation of the ADC's therapeutic efficacy in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
HER2-positive cancer cells (e.g., NCI-N87)
-
ADC constructs
-
Vehicle control (e.g., saline)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 NCI-N87 cells into the flank of each mouse.
-
Allow the tumors to grow to an average volume of 100-200 mm³.
-
Randomly assign the mice to treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
Administer the ADC or vehicle control intravenously at the specified dosages and schedule (e.g., every three days for a total of four doses).[13]
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Monitor the mice for any signs of toxicity.
-
Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
Plot tumor growth curves and analyze for statistical significance.
Quantitative Data Summary
The following tables summarize the type of quantitative data that can be obtained from the above protocols, based on findings for long-chain PEGylated affibody-drug conjugates.[6]
Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs
| Compound | Target Cell Line (HER2+) IC50 (nM) | Non-Target Cell Line (HER2-) IC50 (nM) |
| Free Cytotoxic Drug (e.g., MMAE) | ~1.0 | ~1.5 |
| ADC with no PEG linker | ~5.0 | >1000 |
| ADC with 4 kDa PEG linker | ~22.5 | >1000 |
| ADC with 10 kDa PEG linker | ~112.5 | >1000 |
Note: The insertion of long PEG chains can lead to a reduction in immediate in vitro cytotoxicity, which is often balanced by improved pharmacokinetics and in vivo efficacy.[6][12]
Table 2: Pharmacokinetic Parameters of HER2-Targeted ADCs in Mice
| Compound | Circulation Half-Life (t½) (min) |
| ADC with no PEG linker | ~20 |
| ADC with 4 kDa PEG linker | ~50 |
| ADC with 10 kDa PEG linker | ~220 |
Note: Longer PEG chains significantly prolong the circulation half-life of the conjugate.[12]
Table 3: In Vivo Efficacy of HER2-Targeted ADCs in a Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| ADC with no PEG linker | 1.5 | ~60 |
| ADC with 10 kDa PEG linker | 1.5 | ~90 |
Note: Improved pharmacokinetic properties conferred by long PEG linkers often translate to enhanced in vivo antitumor efficacy.
Visualizations
Experimental Workflow for ADC Synthesis and Evaluation
Caption: Workflow for ADC synthesis and preclinical evaluation.
Mechanism of Action of a HER2-Targeted ADC
Caption: General mechanism of action for a HER2-targeted ADC.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG24-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1][2] This reaction enables the rapid and reliable formation of a stable triazole linkage between a terminal alkyne and an azide. Propargyl-PEG24-amine is a heterobifunctional linker featuring a terminal alkyne for CuAAC reactions and a primary amine for conventional bioconjugation, such as amide bond formation with carboxylic acids or NHS esters.[3][4] The long polyethylene (B3416737) glycol (PEG) chain (24 ethylene (B1197577) glycol units) confers significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced steric hindrance, making it an invaluable tool in drug delivery, bioconjugation, and the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[3][5]
The amine group of this compound can be reacted with various electrophilic groups, such as carboxylic acids and isocyanates, enabling the creation of a diverse array of functionalized PEG derivatives.[2] The CuAAC reaction then allows for the specific attachment of molecules like drugs or targeting ligands to the PEG chain, which can lead to better drug solubility, stability, and pharmacokinetics.[2]
Key Applications
-
Bioconjugation: The dual functionality of this compound allows for multi-step, orthogonal bioconjugation strategies.[3] For instance, a protein can be first modified with an NHS ester-activated this compound, followed by the CuAAC-mediated attachment of a payload or imaging agent to the terminal alkyne.
-
Drug Delivery: The PEG24 spacer enhances the solubility and circulation half-life of conjugated drugs, while also potentially reducing their immunogenicity.[6] This is particularly beneficial for hydrophobic drugs or protein therapeutics.
-
PROTAC Synthesis: this compound is an ideal linker for the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker's length and flexibility are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][7]
-
Surface Functionalization: The amine and alkyne groups can be used to functionalize surfaces of nanoparticles, hydrogels, and other polymers for various biomedical applications.[3]
Data Presentation
The following tables provide representative data for CuAAC reactions involving long-chain PEG-alkynes. While not specific to this compound, this data illustrates typical reaction efficiencies and the influence of reaction parameters.
Table 1: Representative Yields of CuAAC Reactions with mPEG-alkyne in Supercritical CO2
| Pressure (bar) | Catalyst/Alkyne Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 130 | 0.5 | 35 | 24 | 82.32 |
| 130 | 0.5 | 35 | 48 | 87.14 |
Data adapted from a study on the synthesis of a PEG conjugate via CuAAC in supercritical CO2.[8][9]
Table 2: Characterization Data for a Representative mPEG-Coumarin Conjugate
| Characterization Method | Observed Result | Interpretation |
| ¹H NMR | Singlet at δ 7.85 ppm | Confirms the formation of the triazole proton. |
| ¹H NMR | Protons in the range of δ 3.5-3.8 ppm | Corresponds to the protons of the PEG chain. |
| MALDI-TOF Mass Spectrometry | Peak series corresponding to the molecular weight of the conjugate | Confirms the successful synthesis of the mPEG-coumarin product. |
Data adapted from a study on the synthesis and characterization of a PEG conjugate.[8][9]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes a general method for the conjugation of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Organic solvent (e.g., DMSO, DMF) if needed for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in deionized water or an appropriate buffer.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).
-
Prepare a stock solution of the ligand (e.g., 50 mM THPTA in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in PBS buffer. The molar ratio should be optimized, but a slight excess of the PEG linker (e.g., 1.2 equivalents) is often used.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is commonly used to protect biomolecules.
-
Add the copper/ligand complex to the mixture of this compound and the azide-functionalized molecule. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the final conjugate using a suitable method to remove excess reagents and byproducts. For PEGylated proteins, size-exclusion chromatography or dialysis are effective.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by first conjugating a target protein ligand to this compound, followed by a CuAAC reaction with an E3 ligase ligand.
Part A: Amide Coupling of Target Protein Ligand to this compound
Materials:
-
Target protein ligand with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., MES buffer, pH 6.0)
Procedure:
-
Dissolve the target protein ligand in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to activate the carboxylic acid. Stir at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.2 equivalents) in the reaction buffer to the activated ligand.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction by LC-MS.
-
Purify the alkyne-functionalized ligand by preparative HPLC.
Part B: CuAAC Reaction with Azide-Functionalized E3 Ligase Ligand
Materials:
-
Alkyne-functionalized target protein ligand from Part A
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA or TBTA ligand
-
Solvent (e.g., t-butanol/water mixture)
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand in the chosen solvent.
-
Follow the general CuAAC procedure described in Protocol 1 (steps 2-4) to couple the two ligands.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for CuAAC bioconjugation.
References
- 1. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Biologic PEGylation using Propargyl-PEG24-amine
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a leading strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biologics.[1][2][3] Key advantages of PEGylation include an increased serum half-life due to a larger hydrodynamic volume that reduces renal clearance, enhanced protein stability, improved solubility, and reduced immunogenicity by masking epitopes on the biologic's surface.[1][3][4]
Propargyl-PEG24-amine is a discrete, monodispersed PEG linker that offers precise control over the PEGylation process. As a heterobifunctional linker, it possesses two distinct reactive groups:
-
A terminal amine (-NH2) group, which allows for conventional conjugation to carboxylic acids or aldehydes on a biologic.[5][6]
-
A terminal propargyl (alkyne) group, which is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]
The use of click chemistry in PEGylation is highly advantageous due to its high efficiency, specificity, and mild reaction conditions, which help preserve the biologic's structure and function.[9][10][11] This document provides detailed protocols for the PEGylation of a model protein using this compound via the click chemistry route and methods for the characterization of the resulting conjugate.
Principle of the Method
The most common and robust strategy for using this compound involves a two-step process. First, the target biologic is modified to introduce an azide (B81097) (-N3) functional group. Second, the azide-modified biologic is reacted with the alkyne group of this compound in the presence of a copper(I) catalyst to form a stable triazole linkage. This workflow ensures site-specific and efficient conjugation.
Caption: General workflow for biologic PEGylation using click chemistry.
Experimental Protocols
Protocol 1: Two-Step PEGylation of a Model Protein
This protocol describes the modification of a protein with azide groups followed by a CuAAC reaction with this compound.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
NHS-Azide (e.g., Azido-NHS Ester)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Amicon Ultra Centrifugal Filters or Size-Exclusion Chromatography (SEC) system for purification
Procedure:
Step 1: Azide Modification of the Protein
-
Dissolve the protein in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.
-
Prepare a stock solution of NHS-Azide in anhydrous DMSO at a concentration of 100 mM.
-
Add a 10 to 20-fold molar excess of the NHS-Azide solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Remove the excess, unreacted NHS-Azide reagent by buffer exchange using centrifugal filters or dialysis against PBS. The resulting solution contains the azide-modified protein.
Step 2: Click Chemistry Reaction with this compound
-
Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS.
-
Prepare the following stock solutions:
-
This compound: 100 mM in deionized water.
-
CuSO4: 50 mM in deionized water.
-
Sodium Ascorbate: 250 mM in deionized water (prepare fresh).
-
TBTA: 50 mM in DMSO.
-
-
In a reaction vessel, combine the azide-modified protein, this compound (use a 5 to 10-fold molar excess over the protein), and the TBTA ligand. Mix gently.
-
Initiate the reaction by adding the CuSO4 solution, followed immediately by the fresh sodium ascorbate solution. A typical final concentration is 1 mM CuSO4, 5 mM Sodium Ascorbate, and 1 mM TBTA.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Step 3: Purification of the PEGylated Protein
-
Following the reaction, the crude mixture will contain the PEGylated protein, unreacted protein, excess PEG reagent, and catalyst components.
-
Purify the PEGylated protein using a suitable chromatography method. Size-Exclusion Chromatography (SEC) is effective for separating the higher molecular weight PEGylated conjugate from smaller reactants.[12][13]
-
Alternatively, if the protein's charge is significantly altered, Ion-Exchange Chromatography (IEX) can be employed.[13]
-
Collect fractions and analyze them using the characterization methods described below.
Protocol 2: Characterization of the PEGylated Protein
Confirmation of successful PEGylation and assessment of purity are critical.
1. SDS-PAGE Analysis
-
Principle: SDS-PAGE separates proteins based on molecular weight. Successful PEGylation results in a significant increase in the apparent molecular weight, causing a visible shift to a higher position on the gel.
-
Procedure: Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified fractions on an SDS-PAGE gel (e.g., 4-12% gradient gel). Visualize the bands using Coomassie blue or a similar stain. A successful reaction will show a new, higher molecular weight band corresponding to the PEGylated protein.[4]
-
Note: PEGylated proteins can run anomalously on SDS-PAGE, often appearing larger than their true molecular weight and sometimes producing broad or smeared bands.[12] Native PAGE can sometimes provide better resolution.[12][14]
2. Chromatographic Analysis (HPLC)
-
Principle: High-Performance Liquid Chromatography is used to separate and quantify the components of the reaction mixture.
-
Size-Exclusion HPLC (SEC-HPLC): This is the primary method for assessing the purity of the conjugate. It separates molecules based on their hydrodynamic radius. The PEGylated protein will elute earlier than the un-PEGylated protein.[12][15]
-
Reversed-Phase HPLC (RP-HPLC): This method separates based on hydrophobicity. It can be used to resolve different PEGylated species, although resolution can sometimes be challenging.[15][16]
3. Mass Spectrometry (MS)
-
Principle: MS provides an accurate mass measurement of the protein before and after PEGylation, confirming the covalent attachment and allowing for the determination of the degree of PEGylation (i.e., how many PEG chains are attached per protein).
-
Methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are commonly used.[16][17]
Application Data & Expected Outcomes
PEGylation is known to alter the biological and pharmacokinetic properties of therapeutics. The data below, while not specific to this compound, illustrates the typical effects observed with protein PEGylation.
Table 1: Representative Effects of PEGylation on Protein Bioactivity
| Protein | PEG Size (kDa) | In Vitro Bioactivity (% of Unmodified) | Key Finding | Source |
|---|---|---|---|---|
| Interferon alpha-2a (IFN-α2a) | 40 | 7% | PEGylation significantly reduces in vitro activity, likely due to steric hindrance at the receptor binding site.[18][19][20] | [18][19][20] |
| L-lacate oxidase | 5 | ~70% | Activity was largely retained after site-specific PEGylation on an engineered cysteine residue. |[1] |
Table 2: Representative Effects of PEGylation on Pharmacokinetics (PK)
| Biologic | PEG Size (kDa) | Parameter | Unmodified | PEGylated | Fold Change | Source |
|---|---|---|---|---|---|---|
| Bovine Serum Albumin (BSA) | - | Half-life | 13.6 min | 4.5 hours | ~20x increase | [1] |
| Interferon alpha-2a (IFN-α2a) | 10 | Circulation Time | Significantly shorter | Prolonged in vivo circulation | Substantial increase |[18][19] |
Table 3: Summary of Analytical Methods for Characterization
| Method | Principle | Information Obtained | Reference(s) |
|---|---|---|---|
| SDS-PAGE / Native PAGE | Electrophoretic Mobility | Apparent molecular weight, purity, degree of PEGylation (qualitative).[12][21] | [12][14][21] |
| SEC-HPLC | Hydrodynamic Size | Purity, separation of aggregates, un-PEGylated and PEGylated forms.[15][16] | [15][16] |
| Mass Spectrometry | Mass-to-Charge Ratio | Exact molecular weight, confirmation of conjugation, degree of PEGylation.[16][21] | [16][21] |
| ELISA / Immunoassays | Antibody Binding | Quantification of protein concentration, assessment of epitope masking.[22] | [22][23] |
| UV-Vis Spectroscopy | Light Absorbance | Protein concentration (A280), can be adapted to quantify PEG if chromophore is present.[21] |[21] |
Mechanism of Action & Biological Context
The primary goal of PEGylation is to improve a drug's pharmacokinetic profile. However, this often comes at the cost of reduced in vitro bioactivity.[20][] The attached PEG chain can sterically hinder the interaction between the biologic and its target receptor. For example, PEGylated Interferon-α2a shows significantly reduced activity in cell-based assays because the PEG moiety interferes with its binding to the interferon receptor (IFNAR).[18][19][20] This initiates the JAK-STAT signaling pathway. The loss in binding affinity is compensated by the vastly increased circulation time, leading to greater overall therapeutic efficacy in vivo.[]
Caption: Steric hindrance by PEG can reduce receptor binding efficiency.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 6. Propargyl-PEG2-amine, 944561-44-8 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 9. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 15. lcms.cz [lcms.cz]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creativepegworks.com [creativepegworks.com]
- 22. New assay for quantification of PEGylated proteins during in vitro permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acsi-journal.eu [acsi-journal.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl-PEG24-amine Conjugation Reactions
Welcome to the technical support center for the optimization of Propargyl-PEG24-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker containing a terminal amine group and a propargyl group. The amine group allows for conjugation to molecules containing reactive groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters.[1][2][3] The propargyl group provides a terminal alkyne functionality, enabling subsequent modification through highly efficient and specific copper-catalyzed or copper-free "click chemistry" reactions with azide-containing molecules.[4][5] This makes it a versatile tool in bioconjugation, drug delivery, and the development of complex biomaterials.[3]
Q2: What are the common methods for conjugating this compound to another molecule?
There are two primary methods for conjugating the amine group of this compound:
-
Amide coupling to a carboxylic acid: This method involves the activation of a carboxyl group on the target molecule using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7][8] The activated carboxyl group then reacts with the primary amine of this compound to form a stable amide bond.[7]
-
Reaction with an NHS-ester: If your target molecule is already functionalized with an NHS ester, it can directly react with the primary amine of this compound in a one-step process to form a stable amide bond.[9][10]
Q3: Why is NHS or Sulfo-NHS used with EDC in the carboxylic acid coupling method?
The O-acylisourea intermediate formed by the reaction of a carboxylic acid with EDC is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group and reduce conjugation efficiency.[7] NHS or Sulfo-NHS is added to react with this unstable intermediate to form a more stable amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis, allowing for a more efficient and controlled reaction with the amine-containing molecule.[7]
Q4: What is the optimal pH for the conjugation reaction?
The optimal pH depends on the conjugation method:
-
EDC/NHS coupling (two-step pH adjustment):
-
Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[7][11]
-
Conjugation Step: The reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a pH of 7.0-8.5 .[7] At this pH, the primary amine is deprotonated and acts as a better nucleophile.[7]
-
-
NHS ester coupling: The reaction of an NHS ester with a primary amine is most efficient in a slightly basic buffer, with an optimal pH range of 8.3-8.5 .[12]
Q5: Which buffers are recommended for the conjugation reaction, and which should be avoided?
-
Recommended Buffers: It is crucial to use non-amine-containing buffers. Recommended options include phosphate-buffered saline (PBS), MES, HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[13][14]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the activated carboxylic acid or NHS ester, thereby reducing conjugation efficiency.[10][13]
Q6: How should this compound and NHS esters be stored and handled?
-
This compound: For long-term storage, it is recommended to store at -20°C. For short-term storage, 0-4°C is suitable. The product should be kept dry and protected from light.[1][4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]
-
NHS Esters: NHS esters are moisture-sensitive.[10] They should be stored at -20°C with a desiccant.[10] To avoid moisture condensation, the vial should be equilibrated to room temperature before opening.[10] It is best to dissolve the NHS ester immediately before use, as the NHS-ester moiety readily hydrolyzes and becomes non-reactive.[10] Do not prepare stock solutions for long-term storage.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive Reagents: The NHS ester or the EDC may have been hydrolyzed due to moisture. | Use fresh, high-quality reagents. Allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[15] Prepare EDC and NHS solutions immediately before use.[8] |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the this compound. | Use a non-amine-containing buffer such as PBS, MES, HEPES, or borate buffer.[13][14] | |
| Suboptimal pH: The pH of the reaction buffer is not optimal for the specific reaction step. | For EDC/NHS chemistry, use a pH of 4.5-6.0 for the activation step and then adjust to 7.0-8.5 for the conjugation step.[7][11] For NHS ester reactions, maintain a pH of 8.3-8.5.[12] | |
| Insufficient Molar Excess of Reactants: The molar ratio of the activating agents or the target molecule to this compound is too low. | Optimize the molar ratio of reactants. A molar excess of the NHS ester or the activated carboxylic acid can help drive the reaction to completion. Start with a 5- to 20-fold molar excess of the activated molecule.[15] | |
| Formation of Side Products (e.g., Di-propargylation) | High Molar Ratio of this compound: Using a large excess of this compound can lead to multiple PEG molecules conjugating to a single target molecule if it has multiple reactive sites. | To favor mono-conjugation, use a stoichiometric amount or a slight excess (1.0 to 1.1 equivalents) of the limiting reactant.[16] Consider adding the reactant in excess slowly to the reaction mixture.[16] |
| Precipitation During or After Conjugation | High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too much of this to an aqueous solution can cause precipitation. | Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[13] |
| Over-labeling of the Molecule: Excessive modification of a protein can alter its surface charge and solubility, leading to aggregation. | Reduce the molar excess of the reactants or shorten the reaction time.[13] | |
| Lack of Reproducibility Between Experiments | Inconsistent Reagent Activity: The reactivity of NHS esters can decrease over time due to their moisture sensitivity. | Aliquot the solid reagent upon receipt and use a fresh aliquot for each experiment.[13] |
| Variations in Reaction Conditions: Inconsistent reaction times or temperatures can affect the outcome. | Standardize the reaction time and temperature for all experiments. Be aware that temperature affects the rates of both conjugation and hydrolysis.[13] |
Quantitative Data Summary
Table 1: General Guidelines for Molar Ratios in PEGylation Reactions
| Molar Ratio (PEG Reagent : Target Molecule) | Expected Degree of Labeling (DOL) | Notes |
| 5:1 - 10:1 | 1 - 3 | Lower ratios are used when minimal labeling is desired to preserve the activity of the target molecule.[6] |
| > 30:1 | > 6 | Higher ratios can lead to a higher DOL but may also increase the risk of aggregation and loss of activity.[6] |
Table 2: Effect of pH on NHS Ester Reaction Kinetics
| pH | Reaction Time to Reach Steady State | Half-life of NHS Ester Hydrolysis | Notes |
| 7.0 | - | 4 - 5 hours (at 0°C) | The rate of hydrolysis is a significant competitor in dilute solutions.[9] |
| 7.4 | ~ 2 hours | > 120 minutes | At a neutral pH, the reaction proceeds gradually.[17] |
| 8.5 | - | 10 minutes (at 4°C) | Optimal pH for efficient reaction with primary amines.[9][12] |
| 9.0 | ~ 10 minutes | < 9 minutes | At a higher pH, the reaction is very fast, but the hydrolysis of the NHS ester is also rapid.[17] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS
This protocol describes the in-situ activation of a carboxylic acid for immediate conjugation to this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a 100 mM stock solution of the carboxylic acid-containing molecule in anhydrous DMSO or DMF.
-
Prepare a 100 mM stock solution of this compound in the Conjugation Buffer.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine 1 equivalent of the carboxylic acid solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.[6]
-
-
Conjugation Reaction:
-
Add 1 to 1.5 equivalents of the this compound solution to the activated carboxylic acid mixture.
-
Adjust the pH of the reaction mixture to 7.2-8.5 using the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts from the conjugated product using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC.
-
Protocol 2: Conjugation of this compound to an NHS Ester-Functionalized Molecule
This protocol describes a one-step conjugation reaction.
Materials:
-
NHS ester-functionalized molecule
-
This compound
-
Reaction Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Prepare a solution of your NHS ester-functionalized molecule in anhydrous DMSO or DMF.
-
Prepare a solution of this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
Add the Quenching Buffer to stop the reaction.
-
-
Purification:
-
Purify the conjugate from excess reagents using dialysis, SEC, or HPLC.
-
Visualizations
Caption: Workflow for EDC/NHS-mediated conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. medkoo.com [medkoo.com]
- 2. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in Propargyl-PEG24-amine reactions
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Propargyl-PEG24-amine. The content is structured in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Category 1: Reagent Storage and Handling
Question 1: My reaction yield is consistently low, even with a new protocol. Could my this compound reagent be compromised?
Yes, improper storage and handling are common causes of reagent degradation, leading to low reaction yields. PEG derivatives are sensitive to oxidation, light, and moisture.[1]
Best Practices for Storage and Handling:
-
Long-Term Storage: Store the dry powder at low temperatures (≤ -15°C) in the dark and under a dry, inert atmosphere like argon or nitrogen.[1][2]
-
Preventing Condensation: Before opening the container, always allow it to warm slowly to room temperature to prevent moisture from condensing on the cold reagent.[1][3]
-
After Use: Backfill the container with an inert gas before sealing and returning it to the freezer.[1][2] For sensitive reagents, consider aliquoting the powder into smaller, single-use portions to minimize repeated exposure to air and moisture.[1]
-
Avoid Storing in Solution: It is strongly recommended to store this compound as a dry powder. Solutions are much more susceptible to degradation.[2]
Category 2: Troubleshooting Amide Coupling Reactions (-NH₂ end)
This compound contains a primary amine that is commonly reacted with carboxylic acids or their activated forms (e.g., NHS esters) to form a stable amide bond.[4][5][6]
Question 2: What is causing the low yield in my EDC/NHS-mediated amide coupling reaction?
Several factors can lead to low yields in this two-step reaction. The most common issues are the hydrolysis of the activated ester intermediate, suboptimal pH, and the use of incompatible buffers.[7][8]
Below is a troubleshooting workflow to diagnose the issue.
Key Parameters for EDC/NHS Coupling
| Parameter | Recommended Condition | Rationale |
| Activation Buffer | MES, HEPES (non-amine, non-carboxylate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule.[7][9] |
| Activation pH | 4.5 - 6.0 | This pH range is most efficient for the activation of the carboxylic acid by EDC to form the O-acylisourea intermediate.[7][10] |
| Coupling pH | 7.2 - 8.0 | The reaction of the NHS ester with the primary amine of this compound is most efficient at this physiological pH.[7] |
| Reagent Quality | Use fresh, high-quality EDC and NHS | EDC is particularly sensitive to moisture and can hydrolyze, rendering it inactive.[8] |
| Reaction Time | Varies, but monitor progress | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values. Its half-life can be mere minutes at pH 8.6.[9] |
Detailed Protocol: Two-Step EDC/NHS Amide Coupling
This protocol describes the activation of a carboxyl-containing molecule and its subsequent coupling to the primary amine of this compound.
Methodology:
-
Activation Step:
-
Dissolve the molecule containing the carboxylic acid (1 equivalent) in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[7]
-
Add N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS (e.g., 5 mM final concentration) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (e.g., 2 mM final concentration).[7] Note: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.[7]
-
React for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7]
-
-
Coupling Step:
-
In a separate tube, dissolve this compound in a coupling buffer (e.g., PBS, pH 7.2-7.5).
-
Immediately add the activated NHS ester solution to the this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.[7]
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[9] This consumes any unreacted NHS esters.
-
-
Purification:
Category 3: Troubleshooting Click Chemistry Reactions (Propargyl end)
The terminal propargyl group (alkyne) of this compound is designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[12][13]
Question 3: My CuAAC "click" reaction is failing or giving very low yield. What's wrong?
The most common reason for CuAAC failure is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state by dissolved oxygen.[7] Reagent purity and stoichiometry are also critical.
Troubleshooting Checklist for CuAAC Reactions:
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized by dissolved oxygen. | • Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 20-30 minutes).[7]• Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) from Cu(II).[7] |
| Impure Reagents: Impurities in the alkyne or azide starting materials can inhibit the catalyst. | • Confirm the purity of this compound and the azide-containing molecule via NMR or mass spectrometry before use.[7] | |
| Incorrect Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent. | • Start with a slight excess of one reagent (e.g., 1.1 equivalents of the alkyne relative to the azide).[7]• Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[7] | |
| Difficulty in Purification | Residual Copper: Copper catalyst can interfere with downstream applications or characterization. | • After the reaction is complete, add a copper-chelating agent like EDTA to the mixture before purification.[7] |
Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Methodology:
-
Preparation:
-
In a reaction vial, dissolve the azide-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a degassed solvent (e.g., a mixture of water and t-butanol).
-
-
Reagent Addition:
-
In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 50 mM solution; use 5-10 equivalents).
-
In a third tube, prepare an aqueous solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM solution; use 1-5 mol%).[7]
-
Add the sodium ascorbate solution to the vial containing the azide and alkyne, and mix gently.
-
Initiate the reaction by adding the CuSO₄ solution to the mixture.
-
-
Reaction:
-
Stir the reaction at room temperature. Monitor progress by TLC, LC-MS, or HPLC until one of the starting materials is consumed.
-
-
Work-up and Purification:
Category 4: Product Purification
Question 4: I believe my reaction worked, but I'm struggling to purify the final product. What is the best method?
Purification of PEGylated molecules is challenging because the PEG chain can mask the properties of the conjugated molecule, and products can have similar characteristics to starting materials.[14][15] The best method depends on the size and properties of your target molecule.
Comparison of Common Purification Techniques:
| Purification Method | Principle | Best For | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size).[] | Removing small molecules (unreacted PEG, salts, byproducts) from a larger PEGylated protein or biomolecule.[9][] | Very effective at separating species with large size differences.[14][15] | Poor resolution between species with similar sizes (e.g., native protein vs. singly PEGylated protein).[14][15] |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge.[] | Separating native protein from PEGylated protein, as the PEG chain shields surface charges.[14][15] | Can separate based on the degree of PEGylation (mono-, di-, etc.) at low extents.[14] | Effectiveness diminishes as the degree of PEGylation increases and shields more charge.[14][15] |
| Dialysis / Ultrafiltration | Separation based on a molecular weight cut-off (MWCO) membrane.[11] | Removing small molecule impurities from large PEGylated biomolecules.[11] | Simple, effective for buffer exchange and removing small impurities.[11][14] | Cannot fully remove all impurities; an operational trade-off between purity and yield is often required.[15] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[11] | Purifying PEGylated peptides and smaller, more hydrophobic molecules.[11] | High resolution for smaller molecules. | Not always suitable for large proteins which may denature. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under high salt conditions.[] | A supplementary tool to IEX for proteins that are difficult to purify otherwise.[] | Can act as a good orthogonal method to IEX.[] | Can have relatively low capacity and resolution.[] |
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. 修饰性PEG保存方法 | Laysan 修饰性PEG [laysan.jinpanbio.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG12-amine, 956348-61-1 | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG2-amine, 944561-44-8 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Propargyl-PEG24-amine solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Propargyl-PEG24-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophilic molecule due to its long polyethylene (B3416737) glycol (PEG) chain and is generally considered to have good water solubility.[1][2][3] However, for creating concentrated stock solutions, it is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[4] A solubility of up to 100 mg/mL in DMSO has been reported.[4] For aqueous applications, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous buffer.[5][6]
Q2: Why is it recommended to make a stock solution in an organic solvent first?
A2: Preparing a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF serves two main purposes. First, it ensures the complete dissolution of the solid material, which can sometimes be slow to dissolve directly in an aqueous buffer. Second, it helps to preserve the reactivity of the terminal propargyl and amine groups, which can be sensitive to hydrolysis in aqueous environments over long periods. The organic solvent is typically kept to a low final concentration (e.g., <1-10%) in the aqueous reaction mixture to avoid denaturing proteins or interfering with biological assays.[7]
Q3: What is the recommended storage procedure for this compound solutions?
A3: Solid this compound should be stored at -20°C, protected from moisture.[8] Stock solutions, particularly in anhydrous organic solvents like DMSO, should also be stored at -20°C or -80°C.[4] To avoid degradation from repeated freeze-thaw cycles and moisture absorption, it is best to aliquot the stock solution into smaller, single-use volumes.[8]
Q4: How does pH affect the solubility and reactivity of this compound?
A4: The primary amine group on this compound has a pKa that influences its charge state and reactivity at different pH values. For bioconjugation reactions involving the amine group (e.g., with NHS esters), a pH range of 7.0-9.0 is typically recommended to ensure the amine is sufficiently deprotonated and nucleophilic.[7] While the PEG chain imparts good water solubility across a range of pH values, extreme pH levels could potentially affect the stability of the molecule over time. The solubility of some PEG-amine compounds has been shown to be dependent on pH, particularly in acidic conditions below pH 5.[9]
Quantitative Data Summary
The following table summarizes the available quantitative data for the solubility and formulation of this compound.
| Parameter | Value | Solvent/Medium | Notes |
| Solubility in Organic Solvent | 100 mg/mL (89.90 mM) | DMSO | Sonication may be required for complete dissolution. Use freshly opened, anhydrous DMSO for best results.[4] |
| In Vivo Formulation (Suspension) | 2.5 mg/mL | DMSO, PEG300, Tween-80, Saline | A multi-component system designed to create a stable suspension for injection.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of the compound).
-
Dissolution: Vortex the vial to mix. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: While vortexing the aqueous buffer (e.g., PBS, pH 7.4), slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize the risk of precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the aqueous solution is compatible with your experimental system (typically below 5%).
-
Immediate Use: Use the freshly prepared aqueous solution immediately for your experiment.
Protocol 3: Formulation of a 2.5 mg/mL Suspension for In Vivo Use [4]
-
Initial Dissolution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
PEG Addition: In a sterile tube, add 400 µL of PEG300 to 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Aqueous Phase Addition: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix thoroughly to form a uniform suspension.
Troubleshooting Guide
Issue: The compound is difficult to dissolve directly in my aqueous buffer.
-
Recommended Solution: It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, as described in Protocol 1, and then dilute it into your aqueous buffer (Protocol 2). The long PEG chain, while hydrophilic, can be slow to hydrate (B1144303) and dissolve when in a solid, crystalline form.
Issue: A precipitate forms when I add my DMSO stock to the aqueous buffer.
-
Possible Cause 1: Concentration Limit Exceeded: The final concentration in the aqueous buffer may be above its solubility limit.
-
Solution: Try preparing a more dilute aqueous solution. If a higher concentration is required, consider if a small percentage of a co-solvent or surfactant is permissible in your experiment.
-
-
Possible Cause 2: Improper Mixing: Adding the aqueous buffer to the concentrated DMSO stock can cause localized high concentrations that lead to precipitation.
-
Solution: Always add the DMSO stock slowly to the vortexing aqueous buffer. This ensures rapid dispersion and minimizes the chances of precipitation.
-
-
Possible Cause 3: Buffer Composition: The pH or ionic strength of your buffer may not be optimal.
-
Solution: For the amine functionality, a pH between 7 and 9 is generally favorable.[7] While PEG itself is relatively insensitive to ionic strength, very high salt concentrations could potentially "salt out" the polymer. Try adjusting the pH or ionic strength of your buffer.
-
Issue: The solution appears cloudy or hazy.
-
Possible Cause: Aggregation: Even if not fully precipitated, the compound may be forming aggregates or micelles in the aqueous solution. While this compound is not designed as a surfactant, high concentrations of long-chain PEG derivatives can exhibit some self-assembly behavior.
-
Solution: Try gentle warming (e.g., to 37°C) or brief sonication to break up aggregates. Filtering the solution through a 0.22 µm filter may also help remove larger aggregates, but be aware that this could reduce the concentration of your compound if the aggregates are large.
-
Visual Guides
Caption: Recommended workflow for preparing aqueous solutions of this compound.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Propargyl-PEG24-amine Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Propargyl-PEG24-amine conjugates, specifically focusing on the removal of the unreacted linker from the final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal after conjugation critical?
This compound is a heterobifunctional linker containing a propargyl group (for click chemistry) and a primary amine (for amide coupling), connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This PEG chain enhances the solubility and provides a flexible spacer in bioconjugation applications.[1][2] After a conjugation reaction, it is crucial to remove any unreacted this compound to ensure the purity of the final conjugate. Excess linker can interfere with downstream applications, lead to inaccurate characterization and quantification of the desired product, and potentially cause off-target effects in biological assays.
Q2: What are the primary methods for purifying my small molecule-Propargyl-PEG24-amine conjugate?
The most effective methods for removing unreacted this compound from a small molecule conjugate are based on chromatographic techniques that separate molecules based on differences in their physical and chemical properties. The two primary recommended methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[][4] It is particularly well-suited for the purification of small molecules and peptides.[]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume (size).[][5] It can be effective if there is a sufficient size difference between your conjugate and the unreacted linker.
Q3: How do I choose between RP-HPLC and SEC for my purification?
The choice of method depends on the properties of your specific conjugate.
-
Choose RP-HPLC if: Your small molecule conjugate has a significantly different hydrophobicity compared to the this compound linker. The addition of your small molecule is likely to increase the overall hydrophobicity, leading to a longer retention time on a reverse-phase column compared to the more polar, unreacted linker.
-
Choose SEC if: Your small molecule significantly increases the overall size of the conjugate compared to the unreacted linker (MW of this compound is approximately 1112.4 g/mol [1]). SEC is a good option for removing smaller unreacted molecules from a larger product.[6]
Q4: How can I monitor the success of my purification?
The purity of the final conjugate can be assessed using various analytical techniques:
-
Analytical RP-HPLC or UPLC: This can be used to resolve the conjugate from the unreacted linker and other impurities.
-
Mass Spectrometry (MS): To confirm the identity of the purified product by verifying its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the conjugate.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of conjugate and unreacted linker | Inappropriate column chemistry. | Experiment with different stationary phases (e.g., C18, C8, or a phenyl-hexyl column) to optimize selectivity. |
| Gradient is too steep. | A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks. | |
| Mobile phase composition is not optimal. | Adjust the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the ion-pairing agent (e.g., TFA, formic acid) in the mobile phase. | |
| Low recovery of the conjugate | The conjugate is precipitating on the column. | Ensure the conjugate is fully dissolved in the injection solvent. You may need to adjust the pH or add a small amount of organic solvent to the sample. |
| Non-specific binding to the column. | Add a competitive agent to the mobile phase or try a different column material. | |
| Peak tailing | Column overload. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or the concentration of the ion-pairing agent. |
Size-Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Co-elution of conjugate and unreacted linker | Insufficient difference in hydrodynamic volume. | SEC may not be the ideal method. Consider using RP-HPLC. |
| Inappropriate column pore size. | Select a column with a pore size that provides optimal resolution in the molecular weight range of your conjugate and the linker. | |
| Sample aggregation | Harsh purification conditions. | Reduce the flow rate to minimize pressure. Ensure the mobile phase is optimized for the stability of your conjugate.[7] |
| Instability of the conjugate. | Perform purification at a lower temperature (e.g., 4°C). Screen different buffer conditions (pH, ionic strength) for optimal stability.[7] | |
| Low recovery of the conjugate | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated. Consider using a buffer with a slightly higher ionic strength.[6] |
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using RP-HPLC
This protocol provides a general framework for the purification of a small molecule-Propargyl-PEG24-amine conjugate. Optimization will be required for your specific molecule.
Materials:
-
Crude reaction mixture containing the conjugate and unreacted linker
-
RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Solvents for sample preparation (e.g., water, acetonitrile, DMSO)
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. The solvent should be compatible with the mobile phase. If necessary, filter the sample to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at a constant flow rate.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution: Elute the sample using a linear gradient. A starting point for optimization could be:
-
5-60% Mobile Phase B over 40 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where your conjugate has strong absorbance.
-
-
Fraction Collection: Collect fractions corresponding to the peak of your desired conjugate. The unreacted this compound linker is expected to elute earlier than the more hydrophobic conjugate.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC or Mass Spectrometry to confirm the purity and identity of the conjugate.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Protocol 2: Purification of this compound Conjugate using SEC
This protocol is suitable for conjugates that have a significantly larger hydrodynamic volume than the unreacted linker.
Materials:
-
Crude reaction mixture
-
SEC system with a UV or Refractive Index (RI) detector
-
SEC column with an appropriate molecular weight fractionation range (e.g., suitable for separating molecules in the 500 - 5000 Da range)
-
Mobile Phase: A buffer in which your conjugate is stable and soluble (e.g., Phosphate Buffered Saline (PBS) or ammonium (B1175870) acetate)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase at a constant flow rate.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Filter the sample if necessary.
-
Sample Injection: Inject the sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted linker.
-
Fraction Collection: Collect fractions as the sample elutes. Monitor the elution using a suitable detector.
-
Purity Assessment: Analyze the collected fractions by an appropriate method (e.g., analytical RP-HPLC, MS) to determine which fractions contain the pure conjugate.
-
Buffer Exchange/Desalting (if necessary): If the mobile phase buffer is not suitable for downstream applications, pool the pure fractions and perform a buffer exchange using dialysis or a desalting column.
Quantitative Data Summary
The efficiency of purification will be highly dependent on the specific conjugate and the optimized method. The following table provides a general expectation for the performance of each technique.
| Purification Method | Expected Purity | Expected Recovery | Key Considerations |
| RP-HPLC | >95% | 60-90% | Optimization of gradient and mobile phase is crucial. Recovery can be affected by sample precipitation or irreversible binding. |
| SEC | >90% | 70-95% | Dependent on a significant size difference between the conjugate and linker. High recovery is often achievable. |
Visualizations
Caption: General workflow for the conjugation and purification of this compound conjugates.
Caption: Decision tree for troubleshooting poor separation of the conjugate and unreacted linker.
References
storage and handling recommendations for Propargyl-PEG24-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Propargyl-PEG24-amine. It includes troubleshooting for common experimental issues and detailed protocols to ensure successful conjugation and application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C in a dry, light-protected container. For long-term storage, -80°C is recommended. It is crucial to prevent moisture exposure as the compound is hygroscopic. Allow the container to warm to room temperature before opening to avoid condensation.
Q2: What solvents are suitable for dissolving this compound?
Anhydrous solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are recommended to preserve the reactivity of the alkyne and amine groups. For aqueous applications, the use of a water-miscible organic co-solvent for initial dissolution is a standard approach.
Q3: My this compound conjugate has poor aqueous solubility. What can I do?
Poor aqueous solubility of a conjugate is often due to the properties of the molecule attached to the PEG linker. To improve solubility, consider the following:
-
pH Adjustment: If your conjugate contains ionizable groups, adjusting the pH of the buffer can increase solubility.
-
Co-solvents: Initially dissolving the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer can help.
-
PEGylation Strategy: In some cases, a longer PEG chain may be necessary to impart better solubility to the conjugate.
Q4: I am observing low yield in my click chemistry reaction. What are the possible causes?
Several factors can contribute to low reaction yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions:
-
Reagent Quality: Ensure the purity of your this compound and the azide-containing molecule.
-
Catalyst Activity: The copper(I) catalyst is prone to oxidation. Use a freshly prepared catalyst or include a reducing agent like sodium ascorbate (B8700270) in the reaction mixture.
-
Ligand Choice: The choice of ligand for the copper catalyst can significantly impact reaction efficiency.
-
Steric Hindrance: Bulky molecules near the reactive alkyne or azide (B81097) groups can impede the reaction.
-
Solubility Issues: Poor solubility of reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.
Q5: How can I monitor the progress of my conjugation reaction?
The progress of the conjugation reaction can be monitored using various analytical techniques, such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the formation of the desired product and consumption of starting materials.
-
Thin-Layer Chromatography (TLC): For a quick assessment of the reaction progress.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When conjugating to proteins, a shift in the molecular weight will be observed.
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Short-term (weeks): -20°C. Long-term (months): -80°C.[1][2] | To prevent degradation and maintain the stability of the reactive functional groups. |
| Storage Conditions | Store in a dry, light-protected container under an inert atmosphere (e.g., argon or nitrogen).[1] | The compound is hygroscopic and sensitive to light and oxidation. |
| Handling | Allow the vial to equilibrate to room temperature before opening. Use anhydrous solvents for reconstitution.[3] | Prevents condensation of moisture into the product, which can hydrolyze the reactive groups. |
| Solvents | Anhydrous DMF, DMSO.[4] | Preserves the reactivity of the alkyne and amine functionalities. |
Troubleshooting Guides
Low Conjugation Yield
If you are experiencing low yields in your conjugation reactions, consider the following troubleshooting steps.
Caption: A logical workflow for troubleshooting low conjugation yield.
Solubility Issues of the Final Conjugate
Difficulty in dissolving the final conjugate is a common issue. This guide provides a systematic approach to address this problem.
Caption: A decision tree for resolving conjugate solubility problems.
Experimental Protocols
Protocol 1: General Procedure for Amine Coupling to a Carboxylic Acid
This protocol describes the coupling of the primary amine of this compound to a carboxylic acid-containing molecule using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add the activated NHS ester solution to the this compound solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.
Materials:
-
This compound conjugate
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the this compound conjugate, azide-containing molecule, CuSO₄, sodium ascorbate, and TBTA in the chosen reaction solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound conjugate and the azide-containing molecule (typically a slight excess of one reagent is used).
-
Add the TBTA solution (if used).
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
-
Purification:
-
Purify the final triazole-linked conjugate using an appropriate chromatographic technique to remove the copper catalyst and unreacted starting materials.
-
Caption: A step-by-step workflow for performing a CuAAC reaction.
References
Technical Support Center: Optimizing PROTAC Efficacy by Modulating PEG Linker Length
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) on the critical role of polyethylene (B3416737) glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not merely a passive spacer; it is a critical determinant of PROTAC efficacy.[3][4][5] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1][3] This complex is essential for the subsequent ubiquitination of the target protein, which marks it for degradation by the proteasome.[1][6] PEG linkers are frequently used due to their hydrophilicity, biocompatibility, and the ease with which their length can be tuned.[7][8]
Q2: Why is the linker length so critical for PROTAC activity?
The length of the linker directly influences the geometry and stability of the ternary complex, which correlates with degradation efficiency, often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3] An optimal linker length is required for each specific POI and E3 ligase pair.[8]
-
If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[6][9]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[6] Excessively long linkers can also lead to decreased potency due to a higher entropic penalty upon binding and may increase the risk of off-target effects.[3]
Systematic variation of linker length is therefore a crucial step in PROTAC optimization.[10][11]
Q3: How does PEG linker length affect the physicochemical properties and permeability of a PROTAC?
The linker is a major contributor to the overall physicochemical properties of the PROTAC molecule. PEG linkers, being hydrophilic, increase the water solubility of the PROTAC.[4][7] However, PROTACs are often large molecules that fall outside the typical "Rule of 5" for oral bioavailability, and poor cell permeability is a common challenge.[12][13]
While PEG linkers can improve solubility, their hydrophilicity can sometimes hinder passive diffusion across the cell membrane.[1] In contrast, more hydrophobic linkers, such as alkyl chains, may improve cell permeability.[14][] Therefore, a balance must be struck, and researchers often create hybrid linkers to optimize solubility, permeability, and biological activity.[1] The flexibility of PEG linkers can also allow the PROTAC to adopt folded conformations that shield polar surface area, which can surprisingly enhance cell membrane permeability.[12][16]
Troubleshooting Guide
Problem 1: My PROTAC is synthesized, but I observe weak or no degradation of my target protein.
This is a common issue in PROTAC development. Several factors related to the linker could be the cause.
| Possible Cause | Explanation | Suggested Solution |
| Suboptimal Linker Length | The chosen PEG linker length may be outside the optimal range for forming a stable and productive ternary complex for your specific target and E3 ligase.[6] | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 12 PEG units) to empirically determine the optimal length.[10][17] Assessment often starts with a longer linker, which is then gradually shortened.[18] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations. The hydrophilicity of a long PEG linker can sometimes reduce passive permeability.[1][12] | 1. Assess Permeability: Use an assay like PAMPA or Caco-2 to measure cell permeability.[12] 2. Modify Linker: Synthesize analogs with more lipophilic linkers (e.g., alkyl chains) or hybrid alkyl-PEG linkers to improve uptake.[1][14] 3. Confirm Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET™, CETSA) to confirm the PROTAC binds its target in cells.[17] |
| Inefficient Ternary Complex Formation | Even with target engagement, the linker may not orient the two proteins correctly for ubiquitination. The flexibility of the PEG linker might not be optimal for the required protein-protein interactions.[1] | 1. Directly Measure Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation and stability in vitro.[19][20] 2. Vary Linker Rigidity: Synthesize PROTACs with more rigid linkers (e.g., incorporating piperazine (B1678402) or alkyne motifs) to reduce conformational entropy and potentially pre-organize the molecule for binding.[4][14] |
Problem 2: I observe a "hook effect" where degradation efficiency decreases at higher PROTAC concentrations.
The hook effect is an intrinsic characteristic of the PROTAC mechanism, but its severity can be modulated by linker design.[21]
| Possible Cause | Explanation | Suggested Solution |
| Formation of Binary Complexes | At high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (POI-PROTAC and E3-PROTAC) at the expense of the productive ternary complex.[6][22] | 1. Enhance Cooperativity: Optimize the linker to promote positive cooperativity, where the formation of one binary complex increases the affinity for the other protein. This stabilizes the ternary complex.[21] Biophysical assays (SPR, ITC) can measure cooperativity.[19][20] 2. Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, which can help mitigate the hook effect.[21] |
| High Affinity Binary Interactions | If the warhead and E3 ligand have extremely high affinities for their respective proteins, this can favor binary complex formation.[1] | While counterintuitive, consider using ligands with slightly lower binary affinities. Potent degradation is often driven more by the stability and productivity of the ternary complex than by the absolute binary affinities of the ligands.[1] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific PROTAC system. The following tables summarize published data, illustrating this dependency.
Table 1: Impact of Linker Length on ERα Degradation (Data adapted from studies on Estrogen Receptor α (ERα)-targeting PROTACs)[23][24]
| Linker Length (atoms) | PROTAC Efficacy (IC50 in MCF7 cells) |
| 9 | 140 µM |
| 16 | 26 µM |
| >16 | >200 µM |
Table 2: Impact of Linker Length on TBK1 Degradation (Data adapted from studies on TANK-binding kinase 1 (TBK1)-targeting PROTACs)[10][23]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 3: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs) (Data adapted from studies on BRD4-targeting PROTACs using a CRBN ligand)[10]
| Number of PEG Units | DC50 in H661 cells |
| 0 | < 0.5 µM |
| 1 | > 5 µM |
| 2 | > 5 µM |
| 4-5 | < 0.5 µM |
Note: The data illustrates that a non-linear relationship often exists between linker length and degradation potency.[10]
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method to quantify changes in target protein levels following PROTAC treatment.[25]
-
Cell Culture & Treatment: Seed cells (e.g., in a 6-well plate) to reach ~70-80% confluency. Treat with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[25]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[25]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection & Analysis: Detect bands using an ECL substrate. Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin).[25] Calculate the percentage of degradation relative to the vehicle control.[8]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[19]
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase, like VHL) onto a sensor chip surface.[25]
-
Binary Interaction (PROTAC-E3): Flow the PROTAC over the chip at various concentrations to measure the association (ka) and dissociation (kd) rates for the binary interaction. Calculate the binding affinity (KD).
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and flow the PROTAC over to determine the affinity for the other binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI (the analyte) over the immobilized E3 ligase surface.[25] An increase in signal compared to the PROTAC-E3 binary interaction indicates ternary complex formation. By analyzing the kinetics at different concentrations, one can determine the stability and cooperativity of the complex.[19]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Controlling the Degree of Labeling with Propargyl-PEG24-amine
Welcome to the technical support center for Propargyl-PEG24-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of labeling in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound in your bioconjugation applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule.[1] It contains two reactive functional groups: a primary amine (-NH2) and a terminal alkyne (propargyl group).[1][2] The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer (24 units) enhances solubility and reduces steric hindrance.[1]
Its primary applications include:
-
Bioconjugation: Linking proteins, peptides, or other biomolecules together.[1]
-
Click Chemistry: The alkyne group allows for highly specific and efficient covalent bond formation with azide-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][3]
-
Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of therapeutic molecules.[1]
Q2: How do I control the number of this compound molecules attached to my protein?
The degree of labeling (DoL) is primarily controlled by the molar ratio of the this compound (activated as an NHS ester) to the protein during the initial labeling reaction.[4][5][6] Other factors that influence the DoL include protein concentration, reaction pH, temperature, and reaction time.[7] To achieve a higher DoL, you can increase the molar excess of the PEG reagent. Conversely, for a lower DoL, reduce the molar excess. It is recommended to perform small-scale optimization experiments to determine the ideal molar ratio for your specific protein and desired DoL.[6]
Q3: What is the best way to store and handle this compound?
This compound should be stored at -20°C in a dry, light-protected container.[1] It is sensitive to moisture, so it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[4] For use in reactions, it is recommended to dissolve the reagent in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1] Stock solutions in anhydrous solvents can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[8]
Q4: Can I use buffers containing Tris or glycine (B1666218) in my labeling reaction?
No, you should avoid buffers that contain primary amines, such as Tris or glycine.[4][9] These molecules will compete with the primary amines on your protein for reaction with the activated this compound (NHS ester), which will significantly reduce the labeling efficiency.[4][9] Suitable buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.5, or carbonate/bicarbonate or borate (B1201080) buffers.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Labeling Detected | Inefficient activation of this compound: The conversion of the amine on the PEG to a reactive species (e.g., via NHS ester chemistry) was incomplete. | - Ensure you are using fresh, high-quality activating reagents (e.g., EDC, NHS).- Optimize the activation reaction time and temperature. |
| Hydrolysis of activated PEG: The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive.[4][9] | - Use anhydrous solvents (DMF, DMSO) to prepare the activated PEG solution.[9]- Prepare the activated PEG solution immediately before use.[4]- Ensure the protein solution is in an amine-free buffer.[4] | |
| Suboptimal reaction buffer: The pH of the reaction buffer is too low, leading to protonation of the primary amines on the protein. | - Use a reaction buffer with a pH between 7.2 and 8.5 for efficient labeling of primary amines.[6][10] | |
| Presence of competing amines: The buffer or sample contains primary amines (e.g., Tris, glycine) that compete with the protein for labeling.[4][9] | - Perform a buffer exchange to an amine-free buffer like PBS before the labeling reaction.[4] | |
| Low protein concentration: Dilute protein solutions require a higher molar excess of the labeling reagent to achieve the same degree of labeling.[4][6] | - Increase the molar excess of the activated this compound.- If possible, concentrate the protein solution before labeling. | |
| Protein Precipitation During Labeling | High degree of labeling: Excessive modification of the protein surface can lead to changes in solubility and aggregation.[6] | - Reduce the molar ratio of the activated PEG reagent to the protein to achieve a lower DoL.[6] |
| Use of organic solvent: The addition of the activated PEG dissolved in an organic solvent (DMF or DMSO) may cause the protein to precipitate. | - Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[11] | |
| Loss of Protein Activity | Modification of critical residues: The labeling reaction may have modified primary amines within or near the active site or binding site of the protein. | - Reduce the molar excess of the activated PEG reagent to decrease the overall DoL.- Consider site-specific labeling strategies if particular residues need to be protected. |
| Incomplete Click Reaction | Oxidized copper catalyst (for CuAAC): The active Cu(I) catalyst can be oxidized to the inactive Cu(II) form.[12] | - Use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.[12]- Degas solutions to remove dissolved oxygen.[12] |
| Degradation of reagents: The azide (B81097) or alkyne functional groups may have degraded. | - Use fresh, high-quality reagents.- Store azide- and alkyne-containing molecules properly, protected from light and moisture. | |
| Steric hindrance: The labeling site on the protein may be sterically hindered, preventing the click reaction from occurring efficiently. | - Ensure the PEG spacer provides sufficient distance between the protein and the alkyne group. | |
| Side reactions with cyclooctynes (for SPAAC): Some strained alkynes can react with thiols, such as those on cysteine residues.[13] | - If your protein has reactive cysteines, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to the click reaction.[12] |
Quantitative Data
Table 1: Recommended Molar Excess of Activated this compound for a Desired Degree of Labeling (DoL)
| Protein Concentration | Molar Excess (PEG:Protein) for Low DoL (1-3) | Molar Excess (PEG:Protein) for Medium DoL (4-6) | Molar Excess (PEG:Protein) for High DoL (>6) |
| > 5 mg/mL | 5-10 fold[6] | 10-20 fold[4] | > 20 fold |
| 1-5 mg/mL | 10-20 fold[6] | 20-40 fold | > 40 fold |
| < 1 mg/mL | 20-50 fold[6] | 40-80 fold | > 80 fold |
Note: These are starting recommendations and should be optimized for each specific protein and application.
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with this compound and an Azide-Containing Molecule
This protocol first involves the activation of the primary amine on the protein with this compound via NHS ester chemistry, followed by a copper-free click chemistry reaction with an azide-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Azide-containing molecule (e.g., an azide-functionalized fluorescent dye)
-
Desalting column or dialysis cassette
-
Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[6]
Step 1: Activation of this compound (Preparation of Propargyl-PEG24-NHS ester)
This step should be performed immediately before the protein labeling reaction.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.[1]
-
Add 1.5 equivalents of DSC and 1.5 equivalents of pyridine (B92270) to the this compound solution.[8]
-
Alternatively, add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the this compound solution.[1]
-
Allow the reaction to proceed at room temperature for at least 1 hour.
Step 2: Labeling of Protein with Activated this compound
-
Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Calculate the required volume of the activated this compound solution to add to your protein solution to achieve the desired molar excess (see Table 1).
-
Add the activated this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10%.[11]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4]
-
Remove the unreacted this compound using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Step 3: Click Chemistry Reaction
-
To the solution of the Propargyl-PEG24-labeled protein, add a 2- to 10-fold molar excess of the azide-containing molecule.[12]
-
If performing a copper-catalyzed reaction, add the copper(I) catalyst, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
For a copper-free reaction, ensure your azide-containing molecule has a strained alkyne counterpart (e.g., DBCO).
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.
-
The final labeled protein can be purified from excess azide-reagent by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Determination of the Degree of Labeling (DoL) by UV-Vis Spectroscopy
This protocol is for determining the DoL of a protein labeled with a fluorescent dye that has a known extinction coefficient.
-
After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[14][15]
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
CF (Correction Factor) = A280 of the free dye / Amax of the free dye
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = Amax / ε_dye
-
Where:
-
ε_dye = Molar extinction coefficient of the dye at its Amax
-
-
-
Calculate the Degree of Labeling:
-
DoL = Dye Concentration / Protein Concentration
-
Protocol 3: Characterization of PEGylated Protein by SEC-HPLC
-
Column: A size-exclusion column suitable for the molecular weight range of your protein and the PEGylated conjugate (e.g., Zenix SEC-150, 3 µm, 150 Å).
-
Mobile Phase: 150 mM phosphate buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Analysis: The PEGylated protein will have a larger hydrodynamic radius and will therefore elute earlier than the unlabeled protein. The presence of multiple peaks may indicate different degrees of labeling (mono-, di-, tri-PEGylated species).
Protocol 4: Characterization of PEGylated Protein by MALDI-TOF Mass Spectrometry
-
Matrix: Sinapinic acid (10 mg/mL in a 1:1 solution of acetonitrile (B52724) and 1% aqueous formic acid).[16]
-
Sample Preparation: Mix 1 µL of the matrix solution with 1 µL of the purified PEGylated protein solution directly on the MALDI target plate and allow it to air dry.[16]
-
Analysis: Acquire the mass spectrum. The mass of the PEGylated protein will be the mass of the unlabeled protein plus the mass of the attached this compound molecules. The number of PEG units attached can be determined from the mass shift. The broadness of the peaks is characteristic of the polydispersity of the PEG chain.[2][17]
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting logic for labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. confluore.com [confluore.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. spectra.arizona.edu [spectra.arizona.edu]
- 16. covalx.com [covalx.com]
- 17. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of these complex bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation heterogeneity and why is it a significant challenge?
A1: PEGylation heterogeneity refers to the variability in the final product of a PEGylation reaction.[1][2] This occurs because the polyethylene (B3416737) glycol (PEG) chains can attach to the protein at different locations (positional isomers) and in different numbers (e.g., mono-, di-, or multi-PEGylated forms).[3][4] This complexity is a major analytical challenge because each unique conjugate can have different pharmacokinetic, pharmacodynamic, and stability properties.[1][4][5] Non-specific coupling chemistries, such as those targeting lysine (B10760008) residues, are a primary cause of this heterogeneity, making it difficult to produce a uniform product and to fully characterize the resulting mixture.[2][5][6]
Q2: How does PEGylation impact the structure and biological activity of a protein?
A2: The covalent attachment of PEG chains can alter a protein's structure and function. While many studies report that the protein's secondary structure remains largely unchanged, the PEG moiety can sterically hinder the protein's active or binding sites, potentially reducing its biological activity.[7][8][9] The extent of this impact depends on factors like the size and structure (linear vs. branched) of the PEG, the number of attached PEG molecules, and the specific site of conjugation.[3][9] In some cases, PEGylation can also affect protein stability, either by stabilizing the conformation or, conversely, by destabilizing it.[9][10]
Q3: What are the primary analytical techniques used to characterize PEGylated proteins?
A3: A multi-faceted approach is typically required. Key techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size. It is useful for separating free PEG, unmodified protein, and various PEGylated forms.[11]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are essential for determining the molecular weight of the conjugate and the degree of PEGylation (the number of attached PEG chains).[2][12]
-
High-Performance Liquid Chromatography (HPLC): Methods such as Reversed-Phase (RP-HPLC) and Ion-Exchange (IEX) are used to separate and quantify different species in the mixture.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantitatively determine the degree of PEGylation and to assess the structural integrity of the protein after modification.[13][14]
-
Spectroscopic and Colorimetric Assays: UV-Vis spectroscopy and chemical assays (like the barium-iodide method) can be used to quantify the amount of PEG conjugated to the protein.[15][16]
Q4: How can I determine the precise location of PEGylation on my protein?
A4: Identifying the specific amino acid residue(s) where PEG is attached is a critical but challenging aspect of characterization.[17][18] The most common and effective method is a "bottom-up" proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19] This involves:
-
Enzymatically digesting the PEGylated protein into smaller peptides (peptide mapping).
-
Separating these peptides using LC.
-
Analyzing the peptides by MS/MS to identify the specific peptide fragments that carry the PEG modification.
Q5: Can PEG itself cause an immune response?
A5: While long considered non-immunogenic, there is growing evidence that PEG can elicit an immune response in some individuals, leading to the formation of anti-PEG antibodies.[3][7] This can result in the accelerated clearance of the PEGylated therapeutic from the bloodstream, potentially reducing its efficacy, and in rare cases, may cause hypersensitivity or anaphylactic reactions.[3]
Troubleshooting Guides
Issue 1: Mass Spectrometry Analysis
Q: My ESI-MS spectrum of the PEGylated protein is extremely complex and congested, making it impossible to interpret. What steps can I take to improve it?
A: This is a common problem arising from the polydispersity of the PEG polymer (variation in chain length) and the generation of multiple charge states during electrospray ionization.[20][21]
Troubleshooting Steps:
-
Charge State Reduction: The complexity can be significantly reduced by simplifying the charge state distribution. This is often achieved by the post-column addition of a volatile amine, such as triethylamine (B128534) (TEA), to the mobile phase before it enters the mass spectrometer.[18][20] This helps to form a more concentrated envelope of higher m/z ions with fewer charge states, simplifying the spectrum.
-
Optimize MS Instrument Settings: Ensure the mass spectrometer is tuned for high molecular weight species. Adjust parameters like desolvation temperature and voltages to optimize the signal for large, complex molecules.
-
Use High-Resolution Mass Spectrometry: Instruments like Orbitrap or TOF mass spectrometers provide high resolution and mass accuracy, which is crucial for resolving the complex isotopic patterns of large PEGylated proteins and distinguishing between different PEGylated forms.[20][21]
-
Deconvolution Software: Utilize specialized software designed for complex spectra. Bayesian protein reconstruction tools can help to deconvolute the overlapping charge state envelopes to yield an accurate zero-charge mass spectrum.[19][20]
Issue 2: Size Exclusion Chromatography (SEC)
Q: I'm using SEC to determine the molecular weight of my PEGylated protein, but the results are inaccurate when I use a standard protein calibration curve. Why is this happening?
A: This issue occurs because PEGylation dramatically increases the protein's hydrodynamic radius disproportionately to its mass. A PEGylated protein will appear much larger and elute earlier than a non-PEGylated protein of the same molecular weight.[15][22] Therefore, standard column calibration with globular proteins is not valid.[23][24]
Troubleshooting Steps:
-
Use SEC-MALS: The gold standard solution is to couple your SEC system with a Multi-Angle Light Scattering (MALS) detector. SEC-MALS is an absolute technique that measures molecular weight directly from the light scattered by the molecule, independent of its shape or elution time.[22][24]
-
Incorporate a Refractive Index (RI) Detector: For accurate MALS analysis of conjugates, an online differential refractive index (dRI) detector is also required. Along with a UV detector, this setup (SEC-MALS-UV-RI) allows the software to calculate the molar mass of the protein and the PEG components of the conjugate separately.[24][25]
-
Address Non-specific Interactions: PEGylated proteins can sometimes interact with the SEC column matrix, leading to peak tailing or inaccurate results.[26] To mitigate this, try adjusting the mobile phase composition, for example, by increasing the salt concentration or adding a small percentage of an organic solvent like ethanol.[26]
Issue 3: Quantifying the Degree of PEGylation
Q: My attempts to quantify the degree of PEGylation are inconsistent across different analytical methods. What are the common pitfalls?
A: Discrepancies often arise from the inherent limitations and assumptions of each technique.
Troubleshooting Steps:
-
Purify the Sample: Ensure that all free, unreacted PEG has been completely removed from your PEGylated protein sample.[15] Residual free PEG will interfere with most quantification methods, especially colorimetric assays and NMR, leading to an overestimation of the PEGylation degree. Use techniques like dialysis, ultrafiltration, or preparative chromatography for purification.[15]
-
Validate Method Sensitivity: For colorimetric assays like the barium-iodide method, be aware that sensitivity can depend on the molecular weight of the PEG.[15] Always run a standard curve using the same PEG reagent that was used for the conjugation.[15]
-
Use Orthogonal Methods: Rely on at least two different analytical techniques to confirm your results. For example, determine the degree of PEGylation by both SEC-MALS and mass spectrometry. A consistent result from two fundamentally different methods provides high confidence.
-
Check for Protein Concentration Accuracy: Most methods require an accurate determination of the protein concentration to calculate the PEG-to-protein ratio. Use a reliable protein assay and be aware that PEG can sometimes interfere with certain colorimetric protein assays.
Data and Protocols
Table 1: Comparison of Key Analytical Techniques for PEGylated Protein Characterization
| Technique | Principle of Measurement | Key Information Provided | Common Challenges |
| SEC-MALS-UV-RI | Separates by hydrodynamic size; MALS measures absolute molecular weight based on light scattering. | Molar mass of conjugate, protein, and PEG portions; Degree of PEGylation; Aggregation levels.[24][25] | Requires specialized detectors and software; potential for non-specific column interactions.[26] |
| ESI-MS / MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Total molecular weight; Degree of PEGylation; Polydispersity of the conjugate.[2] | Spectral complexity due to PEG polydispersity and multiple charge states; requires optimization.[20] |
| LC-MS/MS | Fragmentation of peptides followed by mass analysis. | Precise site(s) of PEGylation.[17][18] | Complex sample preparation (digestion); data analysis can be intensive. |
| ¹H NMR Spectroscopy | Measures the signal from protons in the PEG backbone relative to protein signals. | Quantitative degree of PEGylation.[14][27] | Requires high sample concentration and purity; removal of free PEG is critical.[27] |
| Barium-Iodide Assay | Colorimetric reaction between PEG, barium chloride, and iodine. | Total PEG mass concentration.[15][16] | Indirect method; sensitivity can vary with PEG molecular weight; requires careful controls.[15] |
Experimental Protocol: Quantification of PEGylation Degree using the Barium-Iodide Assay
This protocol describes a colorimetric method to determine the total amount of PEG in a purified PEGylated protein sample.[15][16]
Materials:
-
Purified PEGylated protein sample (free PEG removed)
-
Unmodified protein (as a negative control)
-
Free PEG standard (same type used for conjugation)
-
Barium Chloride (BaCl₂) solution (e.g., 5% w/v in 1 M HCl)
-
Iodine solution (e.g., 0.05 M I₂ in 0.1 M KI)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 535 nm
Procedure:
-
Prepare PEG Standard Curve:
-
Create a series of dilutions of the free PEG standard in your assay buffer (e.g., 0, 10, 25, 50, 100, 200 µg/mL).
-
-
Prepare Samples:
-
Dilute your purified PEGylated protein sample to fall within the range of the standard curve.
-
Prepare a sample of the unmodified protein at the same concentration to serve as a background control.
-
-
Assay Execution:
-
To each well of the microplate, add 50 µL of your standard, sample, or control.
-
Add 50 µL of the Barium Chloride solution to each well and mix gently.
-
Add 50 µL of the Iodine solution to each well and mix. A brownish-orange complex will form in the presence of PEG.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 535 nm using the microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL PEG) from all standard and sample readings.
-
Plot the corrected absorbance of the standards versus their concentration to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the PEG concentration in your protein samples. Remember to account for any dilution factors.
-
Separately, determine the protein concentration of your sample using a reliable method (e.g., UV absorbance at 280 nm).
-
Calculate the degree of PEGylation using the formula: Degree of PEGylation = (moles of PEG) / (moles of protein)
-
Visualizations
Caption: General workflow for the synthesis and characterization of a PEGylated protein.
Caption: The challenge of heterogeneity resulting from a non-specific PEGylation reaction.
Caption: Troubleshooting flowchart for improving complex ESI-MS spectra of PEGylated proteins.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 4. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of PEGylation on the strength of protein surface salt bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 13. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. enovatia.com [enovatia.com]
- 20. sciex.com [sciex.com]
- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 22. wyatt.com [wyatt.com]
- 23. americanlaboratory.com [americanlaboratory.com]
- 24. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 25. wyatt.com [wyatt.com]
- 26. agilent.com [agilent.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Enhancing CuAAC Bioconjugation Efficiency
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during CuAAC reactions in a question-and-answer format, offering specific solutions to overcome experimental challenges.
1. Why is my CuAAC reaction yield low or failing completely?
Low yields in CuAAC reactions can be attributed to several factors, primarily related to the stability and activity of the copper(I) catalyst.[1]
-
Copper(I) Oxidation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, often due to the presence of oxygen.[1] To counteract this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use a reducing agent like sodium ascorbate (B8700270) to maintain copper in its +1 oxidation state.[1]
-
Inhibitory Buffer Components: Certain buffer components can interfere with the reaction. For instance, Tris buffer can chelate the copper catalyst, reducing its effectiveness.[1] It is advisable to use non-coordinating buffers such as phosphate, HEPES, or MOPS.[1]
-
Inadequate Ligand Support: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) have been demonstrated to significantly enhance reaction rates.[1]
-
Steric Hindrance: Bulky molecules attached to either the azide (B81097) or alkyne can physically impede the reaction, leading to lower yields.[1]
-
Low Reactant Concentration: Very low concentrations of one or both reactants can significantly slow down the reaction rate.[1] In such cases, increasing the concentration of one reactant or ensuring an optimal stoichiometric ratio is recommended.
2. I'm observing unexpected byproducts. What are they and how can I prevent them?
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, which results in the formation of a diacetylene byproduct.[1] This is particularly common when the reaction is exposed to oxygen.[1]
To minimize this side reaction:
-
Maintain an inert atmosphere throughout the experiment.[1]
-
Utilize an antioxidant, such as sodium ascorbate, to suppress oxidative pathways.[1]
Another potential issue is the generation of reactive oxygen species (ROS) from the combination of Cu(II) and sodium ascorbate, which can damage sensitive biomolecules.[2] The use of a copper-chelating ligand like THPTA can help minimize ROS formation.[2][3] Adding aminoguanidine (B1677879) can also act as a scavenger for reactive byproducts of ascorbate oxidation.[2][4]
3. My biomolecule (protein, peptide, etc.) is degrading or aggregating during the reaction. What can I do?
Biomolecule instability during CuAAC reactions is a significant concern, often linked to the reaction conditions.
-
Reactive Oxygen Species (ROS): As mentioned, the copper/ascorbate system can generate ROS, leading to oxidative damage of proteins and peptides.[5][6] Using protective ligands like THPTA is crucial to mitigate this.[2][3]
-
Ascorbate Byproducts: Dehydroascorbate, an oxidation product of ascorbate, can react with protein side chains (like arginine and lysine), potentially leading to aggregation.[7][8] The addition of aminoguanidine can help trap these reactive byproducts.[4]
-
Protein Precipitation: Changes in pH, ionic strength, or temperature during the reaction can lead to protein aggregation.[2] Optimizing these parameters for your specific biomolecule is essential. If your biomolecule is prone to folding that hides the reactive groups, consider adding denaturants like DMSO or adjusting the temperature.[2]
4. Can I use internal alkynes for CuAAC reactions?
Standard CuAAC reactions are generally inefficient with internal alkynes. The reaction mechanism favors terminal alkynes for the formation of the copper acetylide intermediate.[1] For internal alkynes, alternative methods like the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are more suitable.[1]
Experimental Protocols & Data
For successful and reproducible bioconjugation, carefully planned experimental protocols and optimized reaction parameters are essential.
General Protocol for a Test CuAAC Reaction
This protocol is adapted for testing reaction conditions using a model alkyne and a fluorogenic azide before proceeding with valuable biomolecules.[9]
Materials:
-
Model Alkyne (e.g., Propargyl alcohol)
-
Fluorogenic Azide (e.g., Coumarin azide)
-
Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0)
-
CuSO₄ solution (20 mM)
-
Ligand solution (e.g., 50 mM THPTA)
-
Sodium Ascorbate solution (100 mM, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the following in the specified order:
-
A solution of propargyl alcohol in buffer to a final concentration of 560 µM.
-
A solution of the fluorogenic azide to a final concentration of 100 µM.
-
A premixed solution of 6.3 µl of 20 mM CuSO₄ and 12.5 µl of 50 mM THPTA. This will give a final copper concentration of 0.25 mM and a ligand concentration of 1.25 mM (5:1 ligand to copper ratio).
-
25 µl of 100 mM sodium ascorbate for a final concentration of 5 mM.
-
-
Incubate the reaction at room temperature.
-
Monitor the reaction progress by measuring the fluorescence increase of the triazole product. This allows for the estimation of reaction efficiency under the tested conditions.[9]
Key Reaction Parameters and Recommendations
The efficiency of a CuAAC reaction is highly dependent on the concentrations and ratios of its components. The following table summarizes recommended starting points for optimization.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Copper(I) Source | CuSO₄ with a reducing agent (e.g., Sodium Ascorbate) | Most convenient method for in situ generation of Cu(I).[9] |
| Copper Concentration | 50 µM - 1 mM | Higher concentrations can increase reaction rate but also the risk of biomolecule damage.[10][11] |
| Ligand | THPTA, TBTA | Stabilizes Cu(I), accelerates the reaction, and reduces oxidative damage.[1][12] |
| Ligand:Copper Ratio | 1:1 to 5:1 | An excess of ligand is often beneficial.[9][11] |
| Reducing Agent | Sodium Ascorbate | Should be in excess (3- to 10-fold) relative to copper and prepared fresh.[2] TCEP is generally not recommended as it can interfere with the reaction.[9] |
| Reactant (Azide/Alkyne) Concentration | µM to mM range | Dependent on the specific application. For low concentration reactions, optimization of other parameters is crucial.[1] |
| pH | 6.5 - 8.0 | Most bioconjugation reactions are performed near neutral pH. |
| Solvent | Aqueous buffers (Phosphate, HEPES), DMSO co-solvent | The choice of solvent can impact reactant solubility and reaction kinetics.[9][13] |
Visual Guides
Experimental Workflow for CuAAC Bioconjugation
This diagram outlines the typical steps involved in setting up a CuAAC reaction for bioconjugation.
Caption: A typical experimental workflow for CuAAC bioconjugation reactions.
Troubleshooting Logic for Low Yield CuAAC Reactions
This decision tree provides a logical approach to diagnosing and resolving low-yield CuAAC reactions.
Caption: A troubleshooting decision tree for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. scispace.com [scispace.com]
- 5. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 11. Analysis and Optimization of Copper-Catalyzed AzideâAlkyne Cycloaddition for Bioconjugation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Propargyl-PEG24-amine Versus Other Bifunctional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision that profoundly impacts the performance, stability, and efficacy of bioconjugates. This guide provides an objective, data-driven comparison of Propargyl-PEG24-amine with other commonly used bifunctional linkers, offering insights into their respective strengths and weaknesses to inform rational linker selection in therapeutic and diagnostic applications.
This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl) group and a primary amine, separated by a 24-unit polyethylene (B3416737) glycol (PEG) chain.[1] This structure provides a unique combination of functionalities: the amine group allows for straightforward conjugation to carboxylic acids or activated esters on biomolecules, while the alkyne group is available for highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] The long PEG chain enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong circulation half-life.[3][4]
This guide will compare this compound to other classes of bifunctional linkers, including those with different reactive groups (e.g., maleimides, NHS esters) and varying linker compositions (e.g., shorter PEG chains, cleavable linkers). The comparison will be based on key performance parameters such as reaction efficiency, stability, hydrophilicity, and the overall impact on the properties of the final bioconjugate, particularly in the context of antibody-drug conjugates (ADCs).
Quantitative Performance Comparison of Bifunctional Linkers
The selection of a bifunctional linker is often a trade-off between reactivity, stability, and the desired physicochemical properties of the final conjugate. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different linker technologies.
| Linker Type | Reactive Groups | Typical Conjugation Efficiency | Key Advantages | Key Disadvantages |
| Propargyl-PEG-amine (Click Chemistry) | Alkyne, Amine | >95%[5] | High specificity and efficiency, bioorthogonal reaction, stable triazole linkage.[6][7] | Requires a copper catalyst for CuAAC, which can be cytotoxic if not properly removed. |
| SMCC (Maleimide-NHS ester) | Maleimide (B117702), NHS ester | >90%[5] | High reactivity towards thiols and amines, well-established chemistry. | Thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[8] |
| SPDP (NHS ester-pyridyldithiol) | NHS ester, Pyridyldithiol | >90% | Forms a cleavable disulfide bond, useful for drug release applications. | Disulfide bond can be prematurely cleaved in the reducing environment of the bloodstream. |
| DBCO-PEG-amine (Strain-Promoted Click) | Cyclooctyne, Amine | >95% | Copper-free click chemistry, bioorthogonal, high efficiency. | DBCO moiety is relatively large and hydrophobic, which can impact conjugate properties. |
| Linker Feature | Impact on ADC Properties | Quantitative Data Example | Reference |
| PEG Chain Length | Increased length generally decreases clearance rate and improves pharmacokinetics. | An ADC with a branched P-(PEG12)2 linker showed a significantly slower clearance rate compared to a linear L-PEG24 linker. | [9] |
| PEG Chain Length | Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity. | A 10 kDa PEG linker resulted in a 22-fold reduction in cytotoxicity compared to a non-PEGylated conjugate. | [9] |
| Linker Hydrophilicity | Hydrophilic linkers can mitigate aggregation of ADCs with hydrophobic payloads. | Hydrophilic linkers enable conjugation of hydrophobic drugs at a higher drug-to-antibody ratio (DAR) without causing aggregation. | [10] |
| Linker Stability | Linker chemistry dictates stability in plasma and subsequent payload release. | Tandem-cleavage linkers show dramatically improved tolerability in rat studies compared to standard vedotin linkers. | [11] |
| Conjugation Chemistry | Click chemistry provides better control over stoichiometry compared to maleimide chemistry. | Click chemistry resulted in a one-to-one stoichiometry for VHH-PEG conjugates, whereas maleimide-thiol conjugation produced diverse reaction products. | [6][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of bifunctional linkers. The following are representative protocols for key experiments cited in this guide.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the antibody-drug conjugate (ADC) at a final concentration of 100 µg/mL in human, mouse, or rat plasma at 37°C.[8]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.[13]
-
Quantify the amount of intact ADC and total antibody using two separate Enzyme-Linked Immunosorbent Assays (ELISAs). The difference between these values indicates the extent of drug deconjugation.[8]
-
Alternatively, quantify the released payload using Liquid Chromatography-Mass Spectrometry (LC-MS) after protein precipitation from the plasma samples.[8]
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Administer a single intravenous (IV) dose of the ADC to an appropriate animal model (e.g., mice or rats).[8]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[8]
-
Process the blood samples to isolate plasma and store at -80°C until analysis.[14]
-
Quantify the concentration of the total antibody and/or the intact ADC in the plasma samples using a validated ELISA method.[14]
-
Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), using non-compartmental analysis software.[14]
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against a target cancer cell line.
Methodology:
-
Seed target cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
-
Prepare serial dilutions of the ADCs with different linkers in cell culture media.
-
Add the diluted ADCs to the cells and incubate for 72-96 hours.[14]
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Calculate the IC50 value (the concentration of ADC that inhibits 50% of cell growth) from the resulting dose-response curve.[15]
ADC Aggregation Assessment by SEC-MALS
Objective: To quantify the level of aggregation in an ADC preparation.
Methodology:
-
Equilibrate a size-exclusion chromatography (SEC) column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the ADC sample onto the SEC column to separate monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.
-
Pass the column eluent through a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.
-
Use the data from the MALS and RI detectors to determine the absolute molar mass of each species eluting from the column, allowing for accurate quantification of aggregates.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Experimental workflow for comparing bifunctional linkers.
Caption: Relationship between linker properties and bioconjugate performance.
References
- 1. This compound, CAS 956348-61-1 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Propargyl-PEG24-Amine vs. Shorter PEG Chain Linkers in Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers, particularly those functionalized with terminal propargyl and amine groups for click chemistry and antibody conjugation, have garnered significant interest. The length of the PEG chain is a crucial parameter that profoundly influences the physicochemical and pharmacological properties of the resulting conjugate. This guide provides an objective comparison of long-chain Propargyl-PEG24-amine with its shorter PEG chain counterparts, supported by synthesized experimental data and detailed protocols to inform the rational design of next-generation targeted therapeutics.
The Influence of PEG Linker Length on Drug Conjugate Performance
The incorporation of a PEG linker between the targeting moiety (e.g., an antibody) and the cytotoxic payload serves multiple purposes. The hydrophilic nature of the PEG chain can mitigate the aggregation issues often associated with hydrophobic payloads, thereby allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate. Furthermore, the length of the PEG chain can modulate the pharmacokinetic profile, biodistribution, and ultimately, the anti-tumor efficacy and safety of the drug conjugate.[1][2]
The choice between a long-chain linker like this compound and shorter alternatives represents a critical optimization step in the design of a drug conjugate. This decision involves balancing the benefits of enhanced pharmacokinetics and solubility with potential impacts on manufacturing complexity and in vitro potency.
Data Presentation
The following tables summarize the general trends and quantitative data synthesized from multiple preclinical studies comparing the performance of ADCs with varying PEG linker lengths. It is important to note that the specific values can vary depending on the antibody, payload, target antigen, and experimental model.
Table 1: Qualitative Comparison of Different PEG Linker Length Categories [1][3]
| PEG Linker Length | Key Characteristics |
| Short (e.g., PEG2, PEG4) | May offer greater ADC stability by keeping the payload closer to the antibody.[4] Less effective at masking hydrophobic payloads, which can lead to faster clearance. |
| Medium (e.g., PEG8, PEG12) | Often provides a good balance between improved pharmacokinetics and retained in vitro potency. A significant improvement in clearance rates is often observed at around PEG8.[5] |
| Long (e.g., PEG24) | Substantially improves the pharmacokinetic profile, leading to a longer half-life and increased drug exposure (AUC).[2] Particularly beneficial for hydrophobic payloads and can enhance tumor penetration. May in some cases lead to a decrease in in vitro cytotoxicity compared to shorter linkers. |
Table 2: Comparative Pharmacokinetic and Efficacy Data of ADCs with Varying PEG Linker Lengths
| Parameter | Short PEG Linker (e.g., PEG4) | Medium PEG Linker (e.g., PEG8) | Long PEG Linker (e.g., PEG24) |
| Plasma Clearance | Higher | Moderate | Lower[5] |
| Plasma Half-life (t½) | Shorter | Intermediate | Longer[2] |
| Area Under the Curve (AUC) | Lower | Intermediate | Higher[1][2] |
| In Vitro Cytotoxicity (IC50) | Potentially Lower (more potent) | Intermediate | Potentially Higher (less potent) |
| In Vivo Efficacy (Tumor Growth Inhibition) | Good | Better | Often Superior[6] |
Note: The data presented in this table is a synthesis of trends reported in the literature and is intended for comparative purposes. Actual results will be specific to the ADC and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of drug conjugates. The following sections provide representative methodologies for the key experiments involved in comparing ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
Objective: To conjugate the payload to the antibody using Propargyl-PEG-amine linkers of varying lengths and to characterize the resulting ADCs.
Materials:
-
Monoclonal antibody (mAb)
-
Propargyl-PEGn-amine (n=2, 4, 8, 12, 24)
-
Payload with a compatible reactive group (e.g., an azide-functionalized payload for click chemistry)
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a catalyst-free click chemistry reagent (e.g., DBCO-functionalized payload)
-
Reaction buffers (e.g., phosphate-buffered saline, PBS)
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
-
LC-MS system
Protocol:
-
Antibody Modification (if necessary): If the antibody does not have a suitable handle for conjugation, it may need to be modified. For amine-reactive linkers, lysine (B10760008) residues are often used.
-
Linker-Payload Conjugation:
-
Dissolve the azide-functionalized payload in an appropriate solvent (e.g., DMSO).
-
In a separate reaction, couple the Propargyl-PEGn-amine linker to the payload via a stable bond.
-
-
Antibody-Linker-Payload Conjugation (Click Chemistry):
-
Prepare the antibody in a suitable buffer.
-
Add the pre-formed Propargyl-PEGn-payload construct to the antibody solution.
-
If using copper-catalyzed click chemistry, add the copper(I) catalyst.
-
Allow the reaction to proceed at room temperature or 37°C for a specified time (e.g., 1-4 hours).
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or LC-MS.
-
Assess the level of aggregation using SEC.
-
Confirm the identity and integrity of the ADC using LC-MS.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADCs with different PEG linker lengths on target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent)
-
Plate reader
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of each ADC construct in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC.
Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the impact of PEG linker length on the pharmacokinetic profile of the ADCs.
Materials:
-
Healthy mice or rats
-
ADCs with varying PEG linker lengths
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
ELISA plates and reagents or an LC-MS/MS system for ADC quantification
Protocol: [10]
-
Animal Dosing: Administer a single intravenous (IV) dose of each ADC to a group of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
ADC Quantification: Quantify the concentration of the total antibody or the intact ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time profiles for each ADC. Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life (t½), and area under the curve (AUC) using non-compartmental analysis.
In Vivo Efficacy Study (Xenograft Model)
Objective: To compare the anti-tumor efficacy of ADCs with different PEG linker lengths in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
ADCs with varying PEG linker lengths
-
Vehicle control
-
Calipers for tumor measurement
Protocol: [6]
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADCs (and controls) at a specified dose and schedule (e.g., once or twice weekly).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) for each ADC compared to the vehicle control group.
Mandatory Visualization
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: Signaling pathway of tubulin polymerization inhibition by common ADC payloads.
Conclusion
The length of the PEG linker is a critical design parameter for Propargyl-PEG-amine functionalized drug conjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may be advantageous in certain contexts, longer chain linkers like this compound generally offer superior pharmacokinetic properties, leading to enhanced in vivo efficacy, particularly for ADCs with hydrophobic payloads.[2] However, the optimal PEG linker length is likely dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and the overall performance of the drug conjugate, researchers can rationally design more effective and safer targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Alternative Linkers in PROTAC Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. While the warhead and E3 ligase ligand determine target specificity, the linker connecting these two moieties is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[] This guide provides an objective comparison of alternative linker strategies beyond the conventional alkyl and polyethylene (B3416737) glycol (PEG) chains, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The Evolving Landscape of PROTAC Linkers: Beyond Passive Spacers
Historically, PROTAC linkers were often viewed as simple spacers, with alkyl and PEG chains being the most common motifs due to their synthetic tractability.[2][3] However, the field is rapidly advancing, with a growing emphasis on more sophisticated linker designs that actively contribute to the PROTAC's function.[2] Researchers are increasingly exploring alternative linker strategies to overcome the limitations of traditional flexible linkers, such as poor metabolic stability and unpredictable conformational behavior.[4]
Comparative Analysis of Alternative Linker Classes
The choice of linker can dramatically impact a PROTAC's performance. The following sections provide a comparative overview of alternative linker classes, summarizing their key features, advantages, and disadvantages.
Rigid Linkers: Enhancing Potency and Selectivity through Conformational Constraint
Rigid linkers, incorporating cyclic structures (e.g., piperazine, piperidine), aromatic systems, alkynes, or triazoles, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation.[5][6] This can lead to a lower entropic penalty upon binding and enhance the stability of the ternary complex, resulting in improved potency.[4]
Key Advantages:
-
Improved Potency: By reducing conformational flexibility, rigid linkers can promote a more favorable orientation for ternary complex formation.[7]
-
Enhanced Selectivity: The defined geometry of rigid linkers can disfavor the formation of off-target ternary complexes.
-
Improved Pharmacokinetic Properties: Rigid linkers can lead to improved metabolic stability and cell permeability.[4][8]
Key Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging compared to those with flexible linkers.[5]
-
Risk of Mismatched Geometry: The lack of flexibility can hinder the formation of a productive ternary complex if the linker geometry is not optimal for the specific target protein and E3 ligase pair.[5]
A notable example of a rigid linker's benefit is in the development of androgen receptor (AR) degraders. A PROTAC containing a rigid piperidine-based linker (ARD-61) demonstrated potent AR depletion with a DC50 of less than 1 nM.[2]
"Smart" Linkers: Introducing Controllable Activity
"Smart" or functional linkers are designed to respond to specific stimuli, offering spatiotemporal control over PROTAC activity. This class primarily includes photoswitchable and photocleavable linkers.
These linkers, often incorporating an azobenzene (B91143) moiety, can reversibly switch between cis and trans isomers upon exposure to light of specific wavelengths.[] This isomerization alters the linker length and geometry, allowing for the activation or deactivation of the PROTAC's degradation activity. For instance, a photoswitchable PROTAC targeting BET proteins showed light-dependent degradation of BRD2, BRD3, and BRD4.
Photocleavable linkers contain a photolabile caging group that, upon irradiation with a specific wavelength of light, is cleaved to release the active PROTAC.[10] This strategy allows for precise control over the timing and location of protein degradation.
Key Advantages of "Smart" Linkers:
-
Spatiotemporal Control: Enables precise control over where and when the PROTAC is active, reducing off-target effects.
-
Research Tools: Provides powerful tools for studying dynamic cellular processes.
Key Disadvantages of "Smart" Linkers:
-
Synthetic Complexity: The incorporation of photosensitive moieties adds to the synthetic challenge.
-
Light Penetration: The requirement for light activation can be a limitation for in vivo applications, particularly in deep tissues.
Clickable Linkers: Streamlining PROTAC Synthesis and Optimization
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient synthesis of PROTACs.[][3] This approach allows for the modular assembly of a PROTAC from three components: a warhead with an alkyne or azide, an E3 ligase ligand with the corresponding reactive partner, and a linker. The resulting triazole ring is metabolically stable and can be considered a rigid linker component.[][11]
Key Advantages:
-
Synthetic Efficiency: Enables the rapid generation of PROTAC libraries with diverse linkers for structure-activity relationship (SAR) studies.[][5]
-
High Yields and Purity: Click reactions are typically high-yielding and produce minimal byproducts, simplifying purification.
-
Biocompatibility: Strain-promoted azide-alkyne cycloaddition (SPAAC) can even be performed in living cells, opening possibilities for in-cell PROTAC synthesis.[]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data comparing the performance of different linker types.
| Linker Type | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Flexible (Alkyl/Ether) | TBK1 | Not Specified | 21 atoms | 3 | 96 | [2] |
| Flexible (Alkyl/Ether) | TBK1 | Not Specified | 29 atoms | 292 | 76 | [2] |
| Rigid (Piperidine-based) | AR | VHL | ARD-61 | < 1 | Not Reported | [2] |
| Flexible (PEG) | AR | Not Specified | Parent PROTAC 54 | Exhibited degradation at 3 µM | Not Reported | [6] |
| Rigid (Disubstituted phenyl) | AR | Not Specified | PROTACs 55-57 | No activity at 3 µM | Not Reported | [6] |
Table 1: Comparison of Flexible vs. Rigid Linkers for TBK1 and AR Degradation.
| Linker Type | Target Protein | E3 Ligase | Linker Composition | DC50 (µM) | Dmax (%) | Reference |
| Flexible (PEG) | ERα | VHL | 12 atoms | ~5 | ~75 | [12] |
| Flexible (PEG) | ERα | VHL | 16 atoms | ~1 | ~95 | [12] |
| Flexible (Alkyl) | CRBN | Not Specified | 9-atom alkyl chain | Concentration-dependent decrease | Not Reported | [6] |
| Flexible (PEG) | CRBN | Not Specified | 3 PEG units | Weak degradation | Not Reported | [6] |
Table 2: Impact of Linker Length and Composition on ERα and CRBN Degradation.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs with alternative linkers.
Synthesis of a Triazole-Containing PROTAC via Click Chemistry
This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a PROTAC.
Materials:
-
Warhead-Alkyne
-
E3 Ligase Ligand-Azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/water mixture)
Procedure:
-
Dissolve the warhead-alkyne and E3 ligase ligand-azide in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Add an aqueous solution of CuSO4·5H2O to initiate the reaction.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by flash chromatography or preparative HPLC.[13]
Western Blotting for Protein Degradation
This is a standard method to quantify the level of a target protein following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Detect the protein bands using an appropriate substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response data.[6]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Caption: The logical relationship between linker design and PROTAC properties.
Conclusion
The linker is a critical and active component of a PROTAC molecule, and its rational design is essential for developing effective protein degraders. While traditional flexible linkers remain valuable tools, the exploration of alternative linkers, including rigid, "smart," and clickable linkers, offers exciting opportunities to enhance PROTAC potency, selectivity, and drug-like properties. The systematic evaluation of a diverse range of linker types, guided by the principles and experimental approaches outlined in this guide, will be instrumental in advancing the field of targeted protein degradation and developing the next generation of PROTAC-based therapeutics.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Site-Specific Protein Modification: Propargyl-PEG24-amine vs. Amine-Reactive Linkers
For researchers, scientists, and drug development professionals, the precise, covalent attachment of functional moieties to proteins is a cornerstone of innovation. This guide provides an objective comparison of two prominent methods for protein modification: the site-specific introduction of an alkyne handle using Propargyl-PEG24-amine for subsequent "click" chemistry, and the traditional, more random modification of primary amines using N-hydroxysuccinimide (NHS) ester-based linkers. This comparison is supported by experimental data and detailed protocols to inform the selection of the optimal strategy for your research needs.
The ability to create well-defined bioconjugates is critical for the development of next-generation therapeutics like antibody-drug conjugates (ADCs), for creating advanced diagnostic tools, and for fundamental studies of protein function. The choice of conjugation chemistry directly impacts the homogeneity, stability, and ultimately, the performance of the final product.
Methodologies at a Glance: A Head-to-Head Comparison
This section provides a high-level comparison of the two protein modification strategies. This compound facilitates a two-step, site-specific approach, while NHS ester-based linkers offer a simpler, one-step, but less specific method.
| Feature | This compound (via Click Chemistry) | Amine-Reactive NHS Ester-PEG Linker |
| Principle | Two-step process: 1) Introduction of a bioorthogonal alkyne handle to a specific site on the protein. 2) Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition to attach the molecule of interest. | One-step process: Direct reaction of an activated NHS ester with primary amines (N-terminus and lysine (B10760008) ε-amino groups) on the protein surface to form stable amide bonds. |
| Specificity | High. Can be directed to a single, predetermined site (e.g., an engineered cysteine, an unnatural amino acid, or a specific glycan). This leads to a homogeneous product with a defined drug-to-antibody ratio (DAR).[1][2][3] | Low to moderate. Reacts with multiple accessible lysine residues and the N-terminus, resulting in a heterogeneous mixture of conjugates with a distribution of DARs.[3][4] |
| Reaction Conditions | Click chemistry is bioorthogonal and can be performed under mild, aqueous conditions. CuAAC requires a copper catalyst, which can be cytotoxic, while SPAAC is catalyst-free.[5] | Requires specific pH (typically 7-9) for efficient reaction. Hydrolysis of the NHS ester is a competing reaction that can reduce efficiency.[6][7] |
| Homogeneity | High. Produces a well-defined, single species, simplifying characterization and improving reproducibility.[8] | Low. Generates a complex mixture of species with varying sites of conjugation and degrees of labeling, which can complicate analysis and lead to batch-to-batch variability.[4][6] |
| Impact on Protein Function | Minimal. Site-specific conjugation away from antigen-binding or active sites is less likely to affect the protein's biological activity.[3] | Potential for significant impact. Modification of lysine residues within or near functional domains can lead to a loss of activity.[3][4] |
| Versatility | The alkyne handle can be used to conjugate a wide variety of azide-containing molecules, offering modularity.[5][9] | Broadly applicable to most proteins due to the abundance of lysine residues.[4] |
Quantitative Data Presentation: A Comparative Analysis
| Parameter | Site-Specific (Click Chemistry) | Lysine Conjugation (NHS Ester) | Protein/Context |
| Drug-to-Antibody Ratio (DAR) | Homogeneous (e.g., DAR = 2 or 4)[10] | Heterogeneous distribution (e.g., DAR = 0-8)[3] | Antibody-Drug Conjugates |
| Typical Reaction Efficiency | >95%[10] | Variable, dependent on protein and reaction conditions | General Protein Labeling |
| Antibody Recovery | >90%[10] | Typically >85%, can be lower due to aggregation | Antibody Conjugation |
| Impact on Antigen Binding | Minimal if site is chosen carefully | Can be significant if lysines in the binding site are modified | Trastuzumab |
| In Vivo Tumor Uptake (%ID/g) | 14.2 - 16.7[3] | 6.5[3] | Site-specifically vs. randomly labeled Trastuzumab |
Experimental Workflows and Protocols
To ensure reproducibility and successful implementation, detailed experimental protocols are provided below.
Diagram: Experimental Workflow for Site-Specific Modification with this compound
Caption: Workflow for site-specific protein modification using this compound.
Protocol 1: Site-Specific Conjugation of an Antibody with this compound via CuAAC
This protocol is adapted from established methods for antibody modification using click chemistry.[5][10]
Materials:
-
Azide-modified antibody (e.g., Trastuzumab, prepared using a site-specific modification kit) in a copper-compatible buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Copper(II) Sulfate (CuSO4) solution (100 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (200 mM in water).
-
Sodium Ascorbate (freshly prepared 100 mM solution in water).
-
Desalting columns.
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a premix of CuSO4 and THPTA by adding 1 µL of 100 mM CuSO4 to 2 µL of 200 mM THPTA.
-
-
Conjugation Reaction:
-
To the azide-modified antibody (e.g., 1 mg/mL), add the this compound stock solution to a final concentration of 1 mM.
-
Add the CuSO4/THPTA premix to the antibody solution to a final copper concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Gently mix and incubate the reaction at room temperature for 2 hours.
-
-
Purification:
-
Remove excess reagents and purify the conjugated antibody using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Determine the degree of labeling and confirm the mass of the conjugate by LC-MS analysis.
-
Assess the homogeneity of the product using hydrophobic interaction chromatography (HIC).
-
Diagram: Chemical Reaction of this compound
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 2: Non-Specific Labeling of an Antibody with an NHS Ester-PEG Linker
This protocol provides a general procedure for labeling primary amines on an antibody.[7]
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS Ester-PEG-payload (e.g., a fluorescent dye).
-
DMSO or DMF.
-
Desalting columns.
Procedure:
-
Preparation of Reagents:
-
Dissolve the NHS Ester-PEG-payload in DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
To the antibody solution (e.g., 2 mg/mL), add the NHS ester stock solution to achieve a desired molar excess (e.g., 10-fold molar excess of NHS ester to antibody).
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove unreacted NHS ester and byproducts by purifying the conjugated antibody using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using spectrophotometry (if the payload has a known extinction coefficient) or by mass spectrometry.
-
Analyze the heterogeneity of the conjugate population by HIC.
-
Conclusion
The choice between site-specific modification with this compound and non-specific labeling with NHS esters is dictated by the specific requirements of the application. For applications demanding a high degree of homogeneity, reproducibility, and preservation of protein function, such as the development of therapeutic ADCs, the site-specific approach using click chemistry is demonstrably superior. The initial investment in establishing a site-specific modification strategy is often offset by the benefits of a well-defined and consistent product.
Conversely, for applications where a degree of heterogeneity is acceptable and speed and simplicity are paramount, such as in the generation of some diagnostic reagents or for initial screening studies, traditional NHS ester chemistry remains a viable and valuable tool.
By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate protein modification strategy to advance their scientific and drug development goals.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aboligo.com [aboligo.com]
- 5. benchchem.com [benchchem.com]
- 6. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 8. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Assessing the Purity of Propargyl-PEG24-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of Propargyl-PEG24-amine, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The purity of this linker is paramount as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and potentially immunogenic products.
We will delve into the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) with various detectors, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment of this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification of impurities, or high-throughput screening.
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Structural confirmation, identification of functional groups (propargyl, amine, PEG backbone), quantification of impurities and end-group functionalization.[1][2][3] | Provides absolute quantification without the need for reference standards of impurities.[3] Excellent for structural elucidation.[1][2] | Lower sensitivity compared to HPLC and MS.[4] Signal overlap can be an issue with large, polydisperse samples. |
| HPLC-CAD/ELSD | Separates molecules based on their interaction with a stationary phase, followed by universal detection based on aerosol charging or light scattering.[5][6] | Purity assessment, quantification of the main component and non-chromophoric impurities.[7] | Universal detection is suitable for PEG compounds that lack a UV chromophore.[5] Charged Aerosol Detection (CAD) offers higher sensitivity and a wider dynamic range than Evaporative Light Scattering Detection (ELSD).[5][6] | Non-linear response can make quantification challenging.[6] Does not provide structural information on its own. |
| HPLC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS.[8][9] | Purity determination, identification of impurities by mass-to-charge ratio, and structural elucidation through fragmentation.[9][10] | High sensitivity and selectivity for detecting trace impurities.[10] Provides molecular weight information, which is crucial for identifying PEG-related impurities (e.g., different PEG chain lengths).[8] | Ionization efficiency can vary between compounds, affecting quantification. Complex spectra from polydisperse samples can be challenging to interpret.[11] |
Quantitative Performance Data
The following table summarizes typical performance characteristics of the discussed analytical techniques for the analysis of bifunctional PEG linkers. The data is compiled from various sources and represents typical values that can be expected.
| Parameter | ¹H NMR | HPLC-CAD | HPLC-ELSD | HPLC-MS |
| Limit of Detection (LOD) | ~10 µg/mL in biological fluids[4][12] | Generally 10-fold or better than ELSD[5] | ~10 ng on column[13] | pg to low ng range |
| Limit of Quantitation (LOQ) | ~25 µg/mL for free PEG in a protein conjugate solution[14] | Typically 2-5 times the LOD | Typically 2-5 times the LOD | Typically 2-5 times the LOD |
| Dynamic Range | 2-3 orders of magnitude | ~4 orders of magnitude[5] | ~2 orders of magnitude[5] | 3-5 orders of magnitude |
| Precision (RSD) | < 3% | < 5% | < 10% | < 5% |
| Purity Accuracy | High (absolute quantification)[3] | Good (with proper calibration) | Moderate (non-linear response) | High (with appropriate standards) |
Common Impurities in this compound
Impurities in this compound can arise from the synthesis process or degradation. Common impurities may include:
-
PEGs of varying chain lengths: Resulting from the polydispersity of the starting PEG material.
-
Bis-propargyl-PEG or Bis-amino-PEG: Formed from side reactions during the functionalization steps.
-
Unreacted starting materials: Such as hydroxyl-PEG-amine or propargyl-PEG-hydroxyl.
-
Degradation products: Arising from hydrolysis or oxidation of the PEG chain or terminal functional groups.
Each analytical technique offers unique advantages in detecting these impurities. HPLC can separate species with different PEG chain lengths, while MS can identify them by their mass. NMR is particularly useful for identifying and quantifying impurities with distinct structural features, such as the absence of a propargyl or amine proton signal.
Experimental Protocols
NMR Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred as it can provide a stable hydroxyl proton signal, which is useful for quantifying end-group functionalization.[1][2]
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately -2 to 14 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio for the end-group signals.
-
-
Data Analysis:
-
Integrate the characteristic proton signals:
-
Propargyl group: alkyne proton (-C≡C-H ) and methylene (B1212753) protons (-O-CH₂ -C≡CH).
-
Amine group: methylene protons adjacent to the amine (-CH₂ -NH₂).
-
PEG backbone: repeating ethylene (B1197577) glycol units (-O-CH₂ -CH₂ -O-).
-
-
Calculate the purity by comparing the integration of the terminal group protons to the integration of the PEG backbone protons. The presence of unexpected signals may indicate impurities.
-
HPLC with Charged Aerosol Detection (CAD) for Purity Analysis
Objective: To determine the purity of this compound by separating it from potential non-chromophoric impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a mixture of acetonitrile (B52724) and water at a concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the PEG linker.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
CAD Settings: Nebulizer temperature and other settings should be optimized for the specific mobile phase and flow rate.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
LC-MS for Impurity Identification
Objective: To identify potential impurities in this compound based on their mass-to-charge ratio.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in the initial mobile phase.
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The HPLC method can be similar to the one described for HPLC-CAD.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that covers the expected molecular weight of the product and potential impurities (e.g., m/z 200-2000).
-
Fragmentation (MS/MS): For structural elucidation of unknown impurities, perform tandem MS experiments on the impurity peaks.
-
-
Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
Determine the molecular weights of the main component and any impurities.
-
Propose structures for the impurities based on their accurate mass and fragmentation patterns.
-
Alternative Bifunctional PEG Linkers
While this compound is a versatile linker for click chemistry and amine-reactive conjugations, several alternatives exist with different reactive groups and properties.
| Linker Type | Reactive Groups | Conjugation Chemistry | Key Features |
| NHS-PEG-Maleimide | N-hydroxysuccinimide ester, Maleimide | Amine-reactive, Thiol-reactive | Well-established chemistry for conjugating to proteins (lysine and cysteine residues). |
| Azide-PEG-NHS Ester | Azide, N-hydroxysuccinimide ester | Click chemistry (with alkynes), Amine-reactive | Allows for bioorthogonal "click" conjugation. |
| Thiol-PEG-Amine | Thiol, Amine | Thiol-maleimide/haloacetyl chemistry, Amine-reactive | Provides a free thiol for conjugation. |
| Polysarcosine (pSar) based linkers | Various (e.g., Azide, NHS ester) | Similar to PEG linkers | A potential alternative to PEG with reported lower immunogenicity.[8] |
The choice of linker depends on the specific functional groups available on the molecules to be conjugated and the desired stability and properties of the final bioconjugate. The analytical techniques described in this guide are also applicable to the purity assessment of these alternative linkers.
Visualizing Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling of PEGylated myristoyl diglyceride, DMG-PEG 2000, a functional excipient used in mRNA lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CuAAC and SPAAC for Propargyl-PEG24-amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) linkers to biomolecules is a cornerstone of modern drug development and proteomics, enhancing solubility, stability, and pharmacokinetic properties. Among the most robust methods for achieving this are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of these two "click chemistry" techniques for the conjugation of Propargyl-PEG24-amine, a versatile heterobifunctional linker.
At a Glance: CuAAC vs. SPAAC
The fundamental choice between CuAAC and SPAAC for conjugating this compound hinges on a trade-off between reaction speed and biocompatibility. CuAAC, the quintessential "click" reaction, offers rapid kinetics but requires a copper catalyst that can be cytotoxic.[1] In contrast, SPAAC is a catalyst-free reaction, making it ideal for in vivo and live-cell applications, though it generally proceeds at a slower rate and requires a bulkier, strained alkyne counterpart.[2][3]
Quantitative Performance Comparison
While direct comparative studies on this compound are not extensively documented, the following tables summarize representative quantitative data from analogous systems to guide your selection.
Table 1: Comparative Reaction Kinetics
| Feature | CuAAC with Propargyl-PEG | SPAAC with Strained Alkynes |
| Second-Order Rate Constant (k₂) | ~10² - 10³ M⁻¹s⁻¹[4] | 0.1 - 1.0 M⁻¹s⁻¹ (e.g., DBCO)[2] |
| Reaction Time | Minutes to a few hours[5] | Hours to overnight[6][7] |
| Biocompatibility | Lower, due to copper catalyst toxicity[1] | High, catalyst-free[3] |
| Reagent Size | Smaller (terminal alkyne) | Larger (strained cyclooctyne) |
Table 2: Comparative Reaction Yields and Stability
| Feature | CuAAC | SPAAC |
| Typical Yields | Often quantitative (>95%) under optimized conditions[8] | High to quantitative (>90%)[9] |
| Linkage Stability | Highly stable 1,4-disubstituted 1,2,3-triazole[10][11] | Highly stable 1,2,3-triazole[10] |
| Side Reactions | Potential for oxidative damage to biomolecules from copper catalyst[9] | Some strained alkynes can have side reactions with thiols[9] |
A proteomics study comparing labeling efficiency found that CuAAC identified a greater number of modified proteins than SPAAC (229 vs. 188), suggesting potentially higher conjugation efficiency in some in vitro contexts.[12]
Reaction Mechanisms and Workflows
To visually delineate the processes, the following diagrams illustrate the reaction pathways for CuAAC and SPAAC.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the conjugation of this compound to an azide-modified biomolecule (for CuAAC) and for the reaction of an azide-modified this compound with a DBCO-modified biomolecule (for SPAAC).
Protocol 1: CuAAC Conjugation of this compound
This protocol describes the copper-catalyzed conjugation of this compound to an azide-functionalized protein.
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) hydrochloride (optional, to intercept reactive ascorbate byproducts)
-
EDTA solution (for quenching)
-
Degassed buffers
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 100 µM) and this compound (e.g., 3-10 molar excess).
-
Add Ligand: Add the copper-chelating ligand to the reaction mixture. A 5:1 ligand to copper molar ratio is often used to protect the protein and accelerate the reaction.[13]
-
Add Copper: Add the CuSO₄ stock solution to a final concentration of 0.25-1 mM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to reduce Cu(II) to the active Cu(I) catalyst.[13] If using, add aminoguanidine at this stage.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.[5]
-
Quenching: Stop the reaction by adding EDTA to chelate the copper catalyst.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: SPAAC Conjugation using a DBCO-modified Biomolecule
This protocol outlines the strain-promoted conjugation of an azide-derivatized this compound to a biomolecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
Azide-derivatized this compound (synthesized separately)
-
DBCO-modified biomolecule in an azide-free buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-derivatized this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Ensure the DBCO-modified biomolecule is at a suitable concentration (e.g., 1-5 mg/mL) in an azide-free buffer.[7]
-
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified biomolecule with a 1.5 to 10-fold molar excess of the azide-derivatized this compound stock solution.[7]
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.[7] The reaction progress can be monitored by analytical techniques such as UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance around 310 nm), SDS-PAGE, or mass spectrometry.[14]
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents.
Conclusion
The choice between CuAAC and SPAAC for the conjugation of this compound is dictated by the specific requirements of the application. For in vitro applications where high reaction rates and cost-effectiveness are priorities, and potential copper toxicity can be managed, CuAAC is an excellent choice.[9] For live-cell imaging, in vivo studies, or applications involving sensitive biomolecules where biocompatibility is paramount, the catalyst-free nature of SPAAC makes it the superior option.[3] Both methods yield a highly stable triazole linkage, ensuring the integrity of the final conjugate.[10][15]
References
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
A Comparative Guide to the Stability of Amide Bonds in Propargyl-PEG24-amine Conjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile. The Propargyl-PEG24-amine linker is a versatile tool, featuring a terminal alkyne for click chemistry and a primary amine for conjugation to carboxylic acids, typically forming a stable amide bond.[1][2][3] This guide provides an objective assessment of the stability of this crucial amide linkage, compares it with common alternatives, and presents detailed experimental protocols for its evaluation.
The Inherent Stability of the Amide Bond
The amide bond is a cornerstone of peptide and protein chemistry, renowned for its exceptional stability.[4][5] This stability arises from resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double-bond character to the C-N bond.[4][5] Consequently, amides are significantly more resistant to hydrolysis than other linkages like esters, with an estimated half-life of 350–600 years under neutral physiological conditions (pH 7, room temperature).[6][7][8] However, this stability is not absolute; cleavage can be induced under harsh chemical conditions (strong acids or bases with heat) or, more relevantly for drug delivery, through specific enzymatic action.[9][10][11][12]
The structure of the this compound linker, featuring a long, hydrophilic polyethylene (B3416737) glycol (PEG) chain, primarily serves to improve the solubility and pharmacokinetic properties of the conjugate.[1][2][13] The stability of the conjugate is largely dictated by the nature of the covalent linkages, making the amide bond a central point of assessment.
Comparative Stability of Bioconjugation Linkages
The decision to use an amide bond should be weighed against other available linker chemistries. The stability of the linkage is paramount, dictating whether a payload is released prematurely or remains attached to its carrier.
| Linker Type | Formation Reaction | Relative Stability | Key Characteristics |
| Amide | Carboxylic Acid + Amine | High | Highly resistant to chemical hydrolysis under physiological conditions; can be cleaved by specific proteases.[6][7] |
| Ester | Carboxylic Acid + Alcohol | Low | Susceptible to hydrolysis by esterase enzymes and chemical hydrolysis at physiological pH. Often used for prodrugs requiring cleavage. |
| Triazole | Alkyne + Azide (Click Chemistry) | Very High | Formed via CuAAC or SPAAC; considered biologically inert and highly stable, mimicking the trans configuration of an amide bond.[14][15] |
| Maleimide-Thiol Adduct | Maleimide + Thiol (e.g., Cysteine) | Moderate | Stable, but can undergo retro-Michael addition, especially with neighboring group participation, potentially leading to payload release. |
| Dipeptide Linkers (e.g., Val-Cit) | Amide Bond Chemistry | Conditionally Labile | Designed to be stable in circulation but cleaved by specific lysosomal enzymes (e.g., Cathepsin B) upon internalization into target cells.[16] |
Key Findings from Comparative Data:
-
Amide vs. Ester: Amide bonds are approximately 100 times more stable towards hydrolysis than ester bonds, making them suitable for applications requiring high in vivo stability.[6][7]
-
Amide vs. Triazole: The propargyl group on the linker is designed for "click chemistry" to form a 1,2,3-triazole ring.[1][17] Both amide and triazole linkages are highly stable, but the triazole is generally considered non-cleavable by enzymes, offering a permanent linkage.[14][15] The choice between using the amine end (forming an amide) or the alkyne end (forming a triazole) first depends on the desired conjugation strategy and stability requirements.
Experimental Protocols for Stability Assessment
To empirically determine the stability of the amide bond in a specific this compound conjugate, the following protocols can be employed.
Chemical Hydrolysis Stability Assay
This assay assesses the intrinsic chemical stability of the amide bond across a range of pH conditions.
Methodology:
-
Buffer Preparation: Prepare a series of sterile buffers at various pH values relevant to physiological and lysosomal conditions (e.g., pH 4.5, pH 7.4, pH 9.0).
-
Incubation: Dissolve the conjugate in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench any potential degradation by adding the aliquot to a solution that neutralizes the pH and precipitates protein (if applicable), or flash-freeze the sample at -80°C.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact conjugate and any released fragments.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time for each pH condition. Calculate the half-life (t½) of the conjugate at each pH.
Enzymatic Stability Assay
This assay evaluates the susceptibility of the amide bond to cleavage by relevant enzymes, which is often the primary mechanism of degradation in vivo.
Methodology:
-
Enzyme Selection: Choose enzymes relevant to the conjugate's intended biological environment. Common choices include:
-
Proteases: Cathepsin B (lysosomal), Trypsin, Chymotrypsin.
-
Liver Microsomes/S9 Fractions: To simulate metabolic degradation in the liver.[18]
-
-
Reaction Setup:
-
Prepare a solution of the conjugate in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate the reaction by adding the selected enzyme at a specified enzyme-to-substrate ratio (e.g., 1:100 w/w).[19]
-
Incubate the mixture at 37°C. Include a control sample without the enzyme.
-
-
Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile (B52724) or a specific enzyme inhibitor).
-
Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and any other proteins.
-
Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of released payload and remaining intact conjugate.[19] For large protein conjugates, Size-Exclusion Chromatography (SEC-HPLC) can also be used to detect changes in molecular weight.[19]
-
Data Analysis: Plot the concentration of the released fragment or the percentage of remaining conjugate against time to determine the rate of enzymatic cleavage.
Conclusion
The amide bond formed via the primary amine of a this compound linker provides a highly stable connection suitable for a wide range of bioconjugation applications.[20] Its resistance to spontaneous chemical hydrolysis under physiological conditions ensures that the conjugate remains intact in circulation.[5][6] However, for applications requiring payload release within specific cellular compartments, the stability of a standard amide bond may be a limitation, necessitating the use of specially designed enzyme-cleavable linkers.[16] In contrast, for applications where a permanent, non-cleavable linkage is desired, the triazole bond formed via the linker's propargyl group presents an even more robust alternative.[15] By employing the rigorous chemical and enzymatic stability assays detailed in this guide, researchers can confidently characterize their specific conjugates and select the optimal linking strategy to achieve their desired therapeutic or diagnostic outcomes.
References
- 1. This compound, CAS 956348-61-1 | AxisPharm [axispharm.com]
- 2. This compound, 956348-61-1 | BroadPharm [broadpharm.com]
- 3. This compound|COA [dcchemicals.com]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. creativepegworks.com [creativepegworks.com]
- 14. benchchem.com [benchchem.com]
- 15. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Amine | BroadPharm [broadpharm.com]
A Researcher's Guide to Validating Propargyl-PEG24-amine Conjugate Activity: A Comparative Analysis of Functional Assays
For researchers, scientists, and drug development professionals, the precise validation of bioconjugate activity is a cornerstone of therapeutic and diagnostic development. Propargyl-PEG24-amine, a heterobifunctional linker featuring a terminal alkyne for "click" chemistry and an amine for versatile conjugation, is increasingly utilized in the synthesis of advanced biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Ensuring the functional integrity of these conjugates post-modification is paramount.
This guide provides an objective comparison of key functional assays for validating the activity of this compound conjugates. We delve into the principles, protocols, and performance of established methods, supported by comparative data to inform assay selection and experimental design.
Comparing the Arsenal: An Overview of Functional Assays
The selection of an appropriate functional assay is contingent on the nature of the conjugated biomolecule and the specific biological activity being assessed. Here, we compare four principal methodologies: the Click-PEGylation Mobility Shift Assay, Competitive ELISA, Cell-Based Proliferation/Cytotoxicity Assays, and Surface Plasmon Resonance (SPR).
| Feature | Click-PEGylation Mobility Shift Assay | Competitive ELISA | Cell-Based Proliferation/Cytotoxicity Assay | Surface Plasmon Resonance (SPR) |
| Primary Information | Confirms successful PEGylation and assesses stoichiometry of conjugation. | Quantifies the concentration of PEGylated conjugate in a sample. | Measures the biological consequence of conjugation (e.g., cell killing, growth inhibition). | Determines binding kinetics (association/dissociation rates) and affinity of the conjugate to its target. |
| Principle | Separation of molecules by size via gel electrophoresis; PEGylation causes a discernible shift in mobility. | Competition between the sample conjugate and a labeled standard for binding to a capture antibody. | Measurement of cell viability or metabolic activity in response to treatment with the conjugate. | Real-time monitoring of changes in refractive index upon binding of the analyte to a ligand-immobilized sensor surface. |
| Key Advantages | - Direct visualization of conjugation - Relatively simple and rapid - Can provide information on conjugation efficiency | - High sensitivity and specificity - High-throughput compatible - Well-established and widely used | - Directly measures biological function - High physiological relevance - Can assess potency (e.g., IC50, EC50) | - Real-time, label-free analysis - Provides detailed kinetic information - High sensitivity |
| Key Limitations | - Primarily qualitative/semi-quantitative - May not be suitable for all proteins - Does not directly measure biological activity | - Indirect measurement of activity - Requires specific anti-PEG antibodies - Can be susceptible to matrix effects | - More complex and time-consuming - Can be influenced by cell line variability - Indirectly confirms conjugation | - Requires specialized instrumentation - Surface immobilization can affect protein conformation - Can be complex to optimize |
| Typical Throughput | Moderate | High | High | Low to Moderate |
| Cost | Low to Moderate | Moderate | Moderate | High |
In-Depth Methodologies and Experimental Protocols
Click-PEGylation Mobility Shift Assay
This assay is a powerful tool for visually confirming the successful conjugation of a PEG linker to a protein. The increase in molecular weight due to the attached this compound, after it has been "clicked" to an azide-modified protein, results in a retarded migration through a polyacrylamide gel.
-
Protein Modification: React the protein of interest with an azide-containing reagent to introduce the azide (B81097) handle for the click reaction.
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (typically 1-5 µg) with this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the copper(I) catalyst solution. A common catalyst system is copper(II) sulfate (B86663) (CuSO4) and a reducing agent like sodium ascorbate, along with a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[1][2]
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
SDS-PAGE Analysis:
-
Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (the percentage of which will depend on the size of the protein).
-
Run the gel under standard electrophoresis conditions.
-
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) and visualize the bands. A successful conjugation will be indicated by the appearance of a higher molecular weight band corresponding to the PEGylated protein, which will migrate slower than the unconjugated protein.[3]
Figure 1. Experimental workflow for the Click-PEGylation Mobility Shift Assay.
Competitive ELISA for PEGylated Proteins
This immunoassay provides a quantitative measure of the PEGylated conjugate in a sample. It relies on the competition between the PEGylated conjugate in the sample and a known amount of biotinylated-PEG for binding to a limited number of anti-PEG antibody-coated wells.
-
Plate Coating: Coat a 96-well microplate with an anti-PEG monoclonal antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of your this compound conjugate sample and a PEGylated standard of known concentration.
-
Add the samples and standards to the wells, followed immediately by the addition of a fixed concentration of biotinylated-PEG.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
-
Signal Generation: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate until a color develops. Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the PEGylated conjugate in the sample.[4]
Figure 2. Workflow for a Competitive ELISA to quantify PEGylated conjugates.
Cell-Based Proliferation/Cytotoxicity Assay
For conjugates intended to have a biological effect, such as ADCs or PROTACs, cell-based assays are crucial for determining their functional activity. These assays measure the ability of the conjugate to inhibit cell growth or induce cell death.
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound conjugate, the unconjugated parent molecule, and relevant controls.
-
Remove the culture medium from the cells and add the diluted compounds.
-
-
Incubation: Incubate the cells for a period relevant to the mechanism of action of the conjugate (typically 24-72 hours).
-
Viability Assessment:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent (e.g., CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the IC50 or EC50 value to determine the potency of the conjugate.[5]
Figure 3. General workflow for a cell-based proliferation/cytotoxicity assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for characterizing the binding interactions between a bioconjugate and its target in real-time. It provides quantitative data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD), offering deep insights into how PEGylation affects binding affinity.
-
Sensor Chip Preparation: Immobilize the target protein (ligand) onto the surface of a sensor chip.
-
System Priming: Prime the SPR instrument with an appropriate running buffer.
-
Analyte Injection:
-
Prepare a series of concentrations of the this compound conjugate (analyte) in the running buffer.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
-
Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time as the analyte associates with and dissociates from the immobilized ligand.
-
Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte, preparing it for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd, and KD).[2][6]
Figure 4. Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion: Selecting the Right Tool for the Job
The validation of this compound conjugate activity requires a multi-faceted approach. The Click-PEGylation Mobility Shift Assay serves as an excellent initial screen to confirm successful conjugation. For quantitative assessment of PEGylation, Competitive ELISA offers a high-throughput solution. However, to truly understand the functional consequences of conjugation, Cell-Based Assays are indispensable for determining biological potency. Finally, for a detailed mechanistic understanding of how PEGylation impacts target engagement, Surface Plasmon Resonance provides invaluable kinetic data.
Ultimately, the choice and combination of these assays will depend on the specific research question, the nature of the conjugate, and the stage of development. A well-designed validation strategy employing a combination of these techniques will provide a comprehensive understanding of the activity of this compound conjugates, paving the way for the development of more effective and precisely engineered biomolecules.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Monoclonal Antibodies by SPR [sigmaaldrich.com]
The Double-Edged Sword of PEGylation: A Comparative Guide to its Effects on Protein Structure and Function
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins—a process known as PEGylation—offers a powerful strategy to enhance the therapeutic properties of biomolecules. This guide provides an objective comparison of the effects of PEGylation on protein structure and function, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of PEGylated protein therapeutics.
PEGylation has been a game-changer in the pharmaceutical industry, leading to the development of numerous approved drugs with improved clinical profiles.[1][2][3] The primary benefits of PEGylation include an extended circulatory half-life, reduced immunogenicity, and enhanced stability.[2][4][5] However, the attachment of a polymer chain can also introduce structural and functional alterations that require careful characterization. This guide delves into the multifaceted consequences of PEGylation, offering a comparative analysis of its impact on key protein attributes.
Impact on Protein Structure: A Balancing Act
While often considered to have a minimal impact on the overall protein fold, PEGylation can induce subtle to significant changes in protein structure, depending on the nature of the protein, the characteristics of the PEG molecule, and the site of attachment.[6][7]
Most studies indicate that PEGylation does not significantly alter the secondary structure of proteins.[5][6] However, the hydrodynamic radius of the protein invariably increases, which is a primary contributor to its extended plasma half-life by reducing renal clearance.[2][6]
Table 1: Effect of PEGylation on Protein Structural Properties
| Property | Effect of PEGylation | Experimental Technique(s) | References |
| Secondary Structure | Generally no significant change | Circular Dichroism (CD) Spectroscopy | [5][6] |
| Tertiary Structure | Can be subtly altered, potentially affecting activity | Near-UV CD Spectroscopy, Fluorescence Spectroscopy | [7][8] |
| Hydrodynamic Radius | Significantly increased | Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC) | [6][8][9] |
| Conformational Stability | Can be increased, decreased, or unchanged | Differential Scanning Calorimetry (DSC), Chemical Denaturation | [5][7][10] |
Functional Consequences of PEGylation: A Trade-Off Between Potency and Longevity
The functional alterations induced by PEGylation are often a direct consequence of the structural changes. The "stealth" effect conferred by the PEG chains can shield the protein from proteases and the immune system but can also hinder its interaction with its target.[11][12]
Enzyme Kinetics and Biological Activity
A common consequence of PEGylation is a decrease in the specific activity of an enzyme or the binding affinity of a protein to its receptor.[12][13][14] This is often attributed to the steric hindrance imposed by the PEG chains, which can impede substrate access to the active site or interfere with receptor binding.[12][13] However, this reduction in in vitro activity is often more than compensated for by the significantly prolonged in vivo half-life, leading to an overall enhancement of the therapeutic effect.[15]
Table 2: Comparative Enzyme Kinetics of Native vs. PEGylated Proteins
| Protein | PEG Size (kDa) | Degree of PEGylation | Km | Vmax / kcat | Retained Activity (%) | References |
| Recombinant Methioninase (rMETase) | 5 | 47% of amino groups | 0.60 mM (vs 0.53 mM native) | 0.04 µmol/min (vs 0.05 µmol/min native) | ~80% | [14] |
| 5 | 53% of amino groups | 0.73 mM (vs 0.53 mM native) | 0.04 µmol/min (vs 0.05 µmol/min native) | ~80% | [14] | |
| α-Chymotrypsin | 0.7, 2, 5 | 1-9 PEGs/enzyme | Increased KM | Decreased kcat | 50-100% | [13] |
| Interferon | 40 (branched) | Not specified | Not applicable | Not applicable | 7% | [16] |
Immunogenicity
One of the most significant advantages of PEGylation is the reduction of protein immunogenicity.[1][17][18] The flexible PEG chains can mask antigenic epitopes on the protein surface, preventing recognition by the immune system.[18] However, it is crucial to note that PEG itself can be immunogenic in some cases, leading to the production of anti-PEG antibodies which can affect the clearance and efficacy of the PEGylated protein.[19][20] The impact of PEGylation on immunogenicity is not always predictable and must be evaluated on a case-by-case basis.[1]
Pharmacokinetics
PEGylation dramatically alters the pharmacokinetic profile of proteins.[3][][22] The increased hydrodynamic size leads to reduced renal clearance, and the shielding effect of PEG reduces proteolytic degradation and uptake by the reticuloendothelial system.[3][4] This results in a significantly prolonged plasma half-life, allowing for less frequent dosing and improved patient compliance.[2][23] The molecular weight and structure (linear vs. branched) of the PEG are critical factors influencing the extent of half-life extension.[4][]
Table 3: Impact of PEGylation on Pharmacokinetic Parameters
| Protein | PEG Size (kDa) | Effect on Half-life | References |
| Bovine Serum Albumin (BSA) | Not specified | Increased from 13.6 minutes to 4.5 hours | [5] |
| Growth Hormone (GH) | 5 (4-5 PEGs/molecule) | Increased from 20 hours to 70 hours | [11] |
| Adenosine Deaminase (Adagen®) | Not specified | Significantly prolonged, enabling enzyme replacement therapy | [15] |
Experimental Evaluation of PEGylated Proteins
A thorough characterization of PEGylated proteins is essential to ensure their quality, safety, and efficacy. A combination of analytical techniques is typically employed to assess the structural integrity and functional activity of the conjugate.
Caption: Experimental workflow for the synthesis and characterization of PEGylated proteins.
Detailed Experimental Protocols
1. PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)
-
Principle: This protocol describes the conjugation of an amine-reactive PEG derivative (e.g., mPEG-NHS ester) to the lysine (B10760008) residues of BSA.[24]
-
Materials:
-
Bovine Serum Albumin (BSA)
-
mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Dissolve BSA in PBS to a final concentration of 5-10 mg/mL.
-
Dissolve mPEG-SCM in a small volume of anhydrous DMSO.
-
Add the mPEG-SCM solution to the BSA solution at a desired molar ratio (e.g., 5:1, 10:1 PEG:protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Stop the reaction by adding the quenching solution.
-
Purify the PEGylated BSA from unreacted PEG and native BSA using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[24][25]
-
2. Characterization of PEGylation using SDS-PAGE
-
Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight of the protein, resulting in a shift in its migration on the gel.[24][26]
-
Procedure:
-
Prepare a polyacrylamide gel of an appropriate percentage (e.g., 4-12% gradient gel).
-
Load samples of the native protein, the PEGylation reaction mixture, and the purified PEGylated protein.
-
Run the gel under standard electrophoresis conditions.
-
Stain the gel with Coomassie Brilliant Blue or a PEG-specific stain (e.g., barium iodide) to visualize the protein bands.[26] A successful PEGylation will be indicated by the appearance of higher molecular weight bands corresponding to the PEGylated protein.[24]
-
3. Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy
-
Principle: Far-UV CD spectroscopy (190-250 nm) is used to assess the secondary structure content (α-helix, β-sheet) of a protein. Significant changes in the CD spectrum upon PEGylation would indicate alterations in the protein's secondary structure.
-
Procedure:
-
Prepare solutions of the native and PEGylated protein at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Record the CD spectra in a 1 mm path length quartz cuvette at a controlled temperature.
-
Collect data from 250 nm to 190 nm.
-
Process the spectra by subtracting the buffer baseline.
-
Compare the spectra of the native and PEGylated proteins to identify any significant changes in the secondary structure.
-
4. Evaluation of Functional Activity using an Enzyme Kinetic Assay
-
Principle: This protocol measures the kinetic parameters (Km and Vmax) of a PEGylated enzyme to assess the impact of PEGylation on its catalytic activity. The specific substrate and detection method will depend on the enzyme being studied.[13][14]
-
Procedure (Example for a protease):
-
Prepare a series of substrate concentrations in a suitable assay buffer.
-
Add a fixed concentration of the native or PEGylated enzyme to initiate the reaction.
-
Monitor the rate of product formation over time using a spectrophotometer or fluorometer.
-
Calculate the initial reaction velocities for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[13][14]
-
The Interplay of PEGylation Parameters
The outcome of PEGylation is highly dependent on several factors that can be modulated to fine-tune the properties of the final conjugate.
Caption: Key factors influencing the properties of PEGylated proteins.
Conclusion
PEGylation is a powerful and versatile technology for improving the therapeutic value of protein-based drugs.[2][27] By carefully considering the interplay between the protein, the PEG polymer, and the conjugation chemistry, researchers can rationally design PEGylated proteins with optimized pharmacokinetic and pharmacodynamic profiles. A comprehensive analytical characterization is paramount to ensure that the benefits of PEGylation are realized without compromising the structural integrity and biological function of the therapeutic protein. This guide provides a framework for the systematic evaluation of PEGylated proteins, enabling the development of safer and more effective biotherapeutics.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idosi.org [idosi.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 13. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. creativepegworks.com [creativepegworks.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 22. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 26. creativepegworks.com [creativepegworks.com]
- 27. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Propargyl-PEG24-amine
Ensuring the safe handling and disposal of specialized chemical reagents is paramount in a laboratory setting. This document provides essential guidance on the proper disposal procedures for Propargyl-PEG24-amine, a key reagent in bioconjugation, drug delivery, and PROTAC development. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most comprehensive information.
Personal Protective Equipment (PPE):
When handling this compound, all personnel should wear the following standard laboratory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
For safe storage and handling, please refer to the following quantitative data.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2] |
| Purity | >96% - 98% | [2][3] |
| Molecular Weight | ~1112.4 g/mol | [2][3] |
| CAS Number | 956348-61-1 | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. This compound should not be disposed of in the general trash or down the drain.[4]
Experimental Protocol for Waste Neutralization (General Guidance):
Step 1: Waste Segregation and Collection
-
Identify Waste Stream: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound." List all constituents of the waste, including any solvents.
-
Collection: Collect all waste in a compatible, sealed container. Ensure the container is in good condition and does not leak.
Step 2: Preparing for Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. Provide them with the chemical name and quantity of the waste.
-
Packaging: Securely cap the waste container. If the primary container is small, place it within a larger, compatible secondary container with absorbent material.
-
Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Step 3: Disposal
-
Handover to EHS: Transfer the waste to authorized EHS personnel for final disposal.
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always follow the specific protocols and regulations established by your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
